4-iodo-1H-pyrazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFNKBDXYFKEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360965 | |
| Record name | 4-iodo-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-93-4 | |
| Record name | 4-Iodo-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-iodo-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 4-iodo-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-iodo-1H-pyrazole-5-carboxylic acid (CAS Number: 6647-93-4). Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, enabling researchers to ascertain these properties in a laboratory setting.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 6647-93-4 | [1][2][3] |
| Molecular Formula | C₄H₃IN₂O₂ | [1][2][3] |
| Molecular Weight | 237.98 g/mol | [2][3] |
| Appearance | White to off-white solid (presumed) | General observation for similar compounds |
| Purity | ≥ 95% (commercially available) | [2] |
Experimental Protocols for Physical Property Determination
The following sections outline standard methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow.[4]
Solubility Assessment
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of standard laboratory solvents of varying polarities should be used (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO)).
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Agitation: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Sample Analysis: After reaching equilibrium, the solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group and the pyrazole ring protons are of interest.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a molecule with multiple acidic protons, multiple inflection points and corresponding pKa values may be observed.
Experimental Workflows and Diagrams
Synthesis and Purification Workflow
The synthesis of this compound typically involves the iodination of a pyrazole precursor followed by functional group manipulations. The following diagram illustrates a general workflow for its synthesis and purification.
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship of Physical Properties
The physical properties of a compound are interconnected and influence its behavior in various applications.
Caption: Interrelationship between the molecular structure, physical properties, and applications.
References
- 1. This compound | CAS 6647-93-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Synthonix, Inc > 6647-93-4 | this compound [synthonix.com]
- 3. This compound - CAS:6647-93-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
An In-depth Technical Guide to the Chemical Structure Elucidation of 4-iodo-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 4-iodo-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from its parent compound, 4-iodopyrazole, and related derivatives to provide a thorough understanding of its structural elucidation.
Chemical Identity and Properties
This compound is a halogenated heterocyclic compound. The presence of the pyrazole core, a common motif in pharmaceuticals, and the versatile iodine substituent make it a valuable building block in medicinal chemistry and drug development.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 6647-93-4 | [1] |
| Molecular Formula | C₄H₃IN₂O₂ | [1] |
| Molecular Weight | 237.98 g/mol | [2] |
| SMILES String | O=C(C1=C(I)C=NN1)O | [1] |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process: the synthesis of the pyrazole-5-carboxylic acid core followed by iodination at the C4 position. The following is a detailed experimental protocol based on established methods for the synthesis of related compounds.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1H-pyrazole-5-carboxylic acid
This step can be achieved through various methods, including the condensation of a β-ketoester with hydrazine. A general procedure is outlined below.
-
Materials: Diethyl oxalate, a suitable ketone (e.g., acetone), sodium ethoxide, hydrazine hydrate, ethanol, hydrochloric acid.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, slowly add a mixture of diethyl oxalate and the ketone at a controlled temperature.
-
Stir the reaction mixture at room temperature for several hours until the condensation is complete (monitored by TLC).
-
Add hydrazine hydrate to the reaction mixture and reflux for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude 1H-pyrazole-5-carboxylic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
-
Step 2: Iodination of 1H-pyrazole-5-carboxylic acid
The iodination of the pyrazole ring at the C4 position can be accomplished using an electrophilic iodinating agent.
-
Materials: 1H-pyrazole-5-carboxylic acid, N-Iodosuccinimide (NIS), acetonitrile, saturated aqueous sodium thiosulfate solution.
-
Procedure:
-
Dissolve 1H-pyrazole-5-carboxylic acid in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-iodopyrazole is simple due to the molecule's symmetry. For this compound, one would expect to see a singlet for the C3-H proton and a broad singlet for the carboxylic acid proton, in addition to the N-H proton signal.
Table 2: Representative ¹H NMR Data (from 4-iodopyrazole)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 7.63 | Singlet | H-3, H-5 | CDCl₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework. For this compound, one would expect signals for the three pyrazole carbons and the carboxylic acid carbon. The carbon attached to the iodine (C4) would show a characteristic upfield shift compared to the other pyrazole carbons.
Table 3: Representative ¹³C NMR Data (from 4-iodopyrazole)
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 139.1 | C-3, C-5 | DMSO-d₆ |
| 59.5 | C-4 | DMSO-d₆ |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 238, corresponding to the molecular weight of the compound.
Experimental Protocols: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Reactivity and Potential Applications
The 4-iodo-pyrazole moiety is a versatile functional group in organic synthesis, primarily due to its reactivity in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a metal catalyst.
This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyrazole ring. Common cross-coupling reactions involving 4-iodopyrazoles include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The carboxylic acid group at the C5 position provides an additional handle for chemical modification, such as esterification or amidation, further expanding the synthetic utility of this compound as a building block for the synthesis of complex, biologically active molecules.
Conclusion
While direct and comprehensive experimental data for this compound remains scarce in publicly accessible literature, this guide provides a robust framework for its structural elucidation. By combining established synthetic methodologies and leveraging spectroscopic data from closely related compounds, researchers can confidently synthesize and characterize this valuable building block. Its inherent reactivity at both the C4-iodo and C5-carboxylic acid positions makes it a highly versatile intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries.
References
synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid from starting materials
An In-depth Technical Guide on the Synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, a valuable building block in pharmaceutical and agrochemical research. The methodologies detailed herein are based on established literature procedures, focusing on direct iodination of pyrazole precursors and the synthesis of the pyrazole ring followed by functionalization.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies:
-
Direct C-4 Iodination of Pyrazole-5-Carboxylic Acid or its Ester: This is a common and efficient approach when the corresponding pyrazole-5-carboxylic acid or its ester is readily available. The C-4 position of the pyrazole ring is susceptible to electrophilic substitution.
-
Synthesis of the Pyrazole Ring from Acyclic Precursors: This strategy involves constructing the pyrazole ring with the desired substitution pattern. This is often achieved through the condensation of a hydrazine with a β-dicarbonyl compound, followed by iodination and hydrolysis.
Strategy 1: Direct Iodination of 1H-Pyrazole-5-carboxylic Acid Precursors
This strategy focuses on the direct electrophilic iodination of the C-4 position of a pre-existing pyrazole-5-carboxylic acid or its ester. The general workflow is depicted below.
Experimental Protocols: Iodination
Several reagents can be employed for the regioselective iodination at the C-4 position of the pyrazole ring.
Method 1A: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This method is effective for a range of substituted pyrazoles, particularly those with electron-withdrawing groups.[1]
-
Materials:
-
1H-Pyrazole-5-carboxylic acid or its ester (1.0 mmol)
-
Iodine (I₂) (1.3 mmol, 330 mg)
-
Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)
-
Acetonitrile (6 mL)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the pyrazole starting material (1.0 mmol) in acetonitrile (6 mL).
-
Add ceric ammonium nitrate (1.1 mmol) and elemental iodine (1.3 mmol).
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium thiosulfate to quench excess iodine, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 1B: Green Iodination using Iodine and Hydrogen Peroxide
This protocol offers an environmentally benign approach using water as the solvent.[2]
-
Materials:
-
1H-Pyrazole-5-carboxylic acid or its ester (1.0 mmol)
-
Iodine (I₂) (0.5 mmol)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) (0.6 mmol)
-
Water
-
-
Procedure:
-
Suspend the pyrazole starting material (1.0 mmol) in water.
-
Add iodine (0.5 mmol) to the suspension.
-
Add hydrogen peroxide (0.6 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
The product can be isolated by filtration or extraction, depending on its solubility.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Method 1C: Iodination using N-Iodosuccinimide (NIS)
This method is suitable for pyrazoles that may be sensitive to more oxidative conditions.[1]
-
Materials:
-
1H-Pyrazole-5-carboxylic acid or its ester (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.5 mmol, 338 mg)
-
Glacial acetic acid (1 mL)
-
Trifluoroacetic acid (TFA) (1 mL)
-
-
Procedure:
-
To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
After cooling, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Method | Iodinating Agent | Oxidant/Acid | Solvent | Temperature | Typical Yield | Ref. |
| 1A | I₂ | CAN | Acetonitrile | Reflux | Good | [1] |
| 1B | I₂ | H₂O₂ | Water | Room Temp. | Good to Excellent | [2] |
| 1C | NIS | TFA | Acetic Acid | 80 °C | Good | [1] |
Experimental Protocol: Ester Hydrolysis
If the starting material is an ester, a final hydrolysis step is required.
-
Materials:
-
Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M HCl)
-
-
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).[3]
-
Add NaOH or LiOH (2.0 eq) and stir the solution at room temperature or with gentle heating (40-50 °C).[3]
-
Monitor the reaction by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.[3]
-
A precipitate of the carboxylic acid should form. Stir for an additional 30 minutes in the ice bath.[3]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.[3]
-
Strategy 2: Synthesis of the Pyrazole Ring from Acyclic Precursors
This "bottom-up" approach involves the construction of the pyrazole ring itself, which is a cornerstone of heterocyclic chemistry. The Knorr pyrazole synthesis and its variations are commonly used.
Experimental Protocol: Pyrazole Ring Synthesis
This protocol describes the synthesis of a pyrazole-5-carboxylate ester, which can then be iodinated and hydrolyzed as described in Strategy 1.
-
Materials:
-
A suitable β-ketoester (e.g., diethyl 2-(ethoxymethylene)malonate) (1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve the hydrazine derivative (1.0 eq) in ethanol.[3]
-
Add a catalytic amount of glacial acetic acid.[3]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[3]
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC (typically 2-6 hours).[3]
-
Upon completion, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the ethyl 1H-pyrazole-5-carboxylate.
-
This intermediate is then carried forward to the iodination and hydrolysis steps as detailed in Strategy 1.
-
| Step | Starting Materials | Key Reagents | Product | Typical Yield | Ref. |
| Ring Synthesis | β-Ketoester, Hydrazine | Acetic Acid (cat.) | Pyrazole-5-carboxylate ester | Varies | [3] |
| Iodination | Pyrazole-5-carboxylate ester | I₂, CAN/H₂O₂ or NIS | 4-Iodo-pyrazole-5-carboxylate ester | Good | [1][2] |
| Hydrolysis | 4-Iodo-pyrazole-5-carboxylate ester | LiOH or NaOH | This compound | High | [3] |
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic routes. For researchers with access to pyrazole-5-carboxylic acid or its esters, direct C-4 iodination using reagents such as I₂/CAN, I₂/H₂O₂, or NIS offers a direct and efficient pathway. When these precursors are not available, a de novo synthesis of the pyrazole ring via cyclocondensation, followed by iodination and ester hydrolysis, provides a versatile alternative. The choice of methodology can be tailored based on the availability of starting materials, substrate sensitivity, and desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and proven track record in a multitude of therapeutic areas have cemented its status as a "privileged scaffold" in drug discovery.[2] Since the first synthesis of pyrazole by Ludwig Knorr in 1883, its derivatives have been explored for a vast spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs.[3] Notable examples include the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil, underscoring the significant therapeutic impact of this heterocyclic core.[1][4][5]
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the latest synthetic methodologies, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways modulated by these promising compounds.
Synthetic Methodologies: Crafting the Pyrazole Core
The construction of the pyrazole ring can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern, highly efficient multicomponent and metal-catalyzed processes. The choice of method often depends on the desired substitution pattern, scalability, and atom economy.
The Knorr Pyrazole Synthesis: A Classic Revisited
The Knorr synthesis is a foundational and widely employed method for the preparation of pyrazoles.[6][7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[6][7] While robust, a key consideration when using unsymmetrical 1,3-dicarbonyl compounds is the potential for the formation of regioisomers.[7]
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[8][9][10] These reactions are highly atom-economical and often environmentally friendly.[8][9] Several MCRs have been developed for the synthesis of highly substituted pyrazole derivatives with high yields.[11][12]
Quantitative Data on Anticancer Activity
The anticancer potential of pyrazole derivatives is a major focus of current research.[13][14] These compounds have been shown to inhibit the growth of a wide range of cancer cell lines through various mechanisms of action, including the inhibition of protein kinases.[14][15] The following tables summarize the in vitro anticancer activity (IC50 values) of selected novel pyrazole derivatives against various human cancer cell lines.
| Compound ID | Synthetic Method | Yield (%) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Knorr Synthesis | 85 | MCF-7 (Breast) | 5.59 | [16][17] |
| A549 (Lung) | 8.23 | [16][17] | |||
| HCT-116 (Colon) | 5.60 | [16][17] | |||
| 2b | Multicomponent Reaction | 92 | K562 (Leukemia) | 0.021 | [16] |
| MCF-7 (Breast) | 1.7 | [16] | |||
| A549 (Lung) | 0.69 | [16] | |||
| 3c | Knorr Synthesis | 78 | HCT-116 (Colon) | 2.914 | [14] |
| HepG2 (Liver) | 3.695 | [14] | |||
| 4d | Multicomponent Reaction | 88 | MCF-7 (Breast) | 8.03 | [18] |
| HepG2 (Liver) | 13.14 | [18] | |||
| 5e | Multicomponent Reaction | 90 | K562 (Leukemia) | 0.26 | [16] |
| A549 (Lung) | 0.19 | [16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative pyrazole derivatives via the Knorr synthesis and a multicomponent reaction.
Protocol 1: Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
Materials:
-
Acetylacetone (1,3-dicarbonyl compound)
-
Phenylhydrazine (hydrazine derivative)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Typical yields range from 80-90%.
Protocol 2: Multicomponent Synthesis of a Tetrasubstituted Pyrazole Derivative
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Hydrazine Hydrate
-
Ethyl Acetoacetate
-
Ethanol (solvent)
-
Piperidine (catalyst)
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add hydrazine hydrate (1.0 eq) and ethyl acetoacetate (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, which should result in the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization from a suitable solvent.
-
This method often provides high yields (typically >85%) of the desired polysubstituted pyrazole.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the study of novel pyrazole derivatives, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benchchem.com [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. preprints.org [preprints.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 12. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 13. ijcrt.org [ijcrt.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-iodo-1H-pyrazole-5-carboxylic acid: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic characterization of 4-iodo-1H-pyrazole-5-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development. While direct experimental data for this specific molecule is not extensively published, this guide compiles expected spectroscopic data based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 6647-93-4[1]
-
Molecular Weight: 237.98 g/mol [1]
-
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on known chemical shifts for pyrazole derivatives and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet, Broad | 1H | COOH |
| ~8.0 | Singlet | 1H | C3-H |
| ~13.5 (exchangeable) | Singlet, Broad | 1H | N-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O |
| ~145 | C5 |
| ~140 | C3 |
| ~65 | C4 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[3][4] |
| ~3100 | Medium | N-H stretch |
| ~1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid)[4][5] |
| ~1600 | Medium | C=N stretch |
| ~1400 | Medium | C-N stretch |
| 1210-1320 | Medium | C-O stretch[3][5] |
| 910-950 | Medium, Broad | O-H bend[3][5] |
| ~600 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 238 | High | [M]⁺ (Molecular Ion) |
| 221 | Moderate | [M-OH]⁺[6] |
| 193 | Moderate | [M-COOH]⁺[6] |
| 127 | High | I⁺ |
| 66 | Moderate | Pyrazole fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Caption: General workflow for NMR spectroscopic analysis.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
3.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For EI, a solid probe can be used.
-
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation.
-
-
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 20-300.
-
Caption: General workflow for mass spectrometric analysis.
Synthesis Overview
The synthesis of this compound can be achieved through the iodination of a suitable pyrazole precursor. A general synthetic approach involves the direct iodination of the pyrazole ring.[7]
Caption: A generalized synthetic pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The presented data, based on analogous compounds and spectroscopic theory, offers a valuable resource for the identification and characterization of this compound in a research and development setting. Experimental verification of this data is recommended for definitive structural elucidation.
References
- 1. This compound - CAS:6647-93-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | CAS 6647-93-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-iodo-1H-pyrazole-5-carboxylic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-iodo-1H-pyrazole-5-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, the following sections present predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally related compounds. This document also outlines a comprehensive, generalized experimental protocol for the acquisition of such data and includes workflow diagrams for experimental procedure and data interpretation.
Predicted NMR Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shifts in analogous pyrazole derivatives and standard chemical shift increments for the substituents. It is important to note that actual experimental values may vary.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | Broad Singlet | 1H | COOH |
| ~7.8 - 8.0 | Singlet | 1H | C3-H |
| ~13.0 (exchangeable) | Broad Singlet | 1H | N1-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~162 - 165 | C=O (Carboxylic Acid) |
| ~145 - 148 | C5 |
| ~140 - 143 | C3 |
| ~65 - 70 | C4-I |
Solvent: DMSO-d₆
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound and similar small organic molecules.
1. Sample Preparation
-
Approximately 5-10 mg of the purified, dry sample of this compound is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the acidic proton, which avoids overlap with other signals.
-
The solution is transferred to a standard 5 mm NMR tube.
-
The sample is vortexed or sonicated to ensure complete dissolution and homogeneity.
2. NMR Spectrometer Setup and Calibration
-
The NMR data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
The temperature is stabilized, typically at 298 K (25 °C).
3. ¹H NMR Data Acquisition
-
A standard single-pulse experiment is used to acquire the ¹H NMR spectrum.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).
-
A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.
-
The residual solvent peak is used as an internal reference for chemical shift calibration (e.g., DMSO-d₆ at 2.50 ppm).
4. ¹³C NMR Data Acquisition
-
A proton-decoupled ¹³C NMR spectrum is acquired to provide single-line resonances for each unique carbon atom.
-
The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The solvent carbon signals are used for chemical shift referencing (e.g., DMSO-d₆ at 39.52 ppm).
Mandatory Visualizations
The following diagrams illustrate the general workflows for NMR analysis.
Preliminary Biological Activity Screening of Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them a subject of intense research in the pursuit of novel therapeutic agents. This technical guide provides an in-depth overview of the preliminary biological activity screening of pyrazole compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The document outlines detailed experimental protocols for key assays, presents quantitative data in a structured format, and visualizes critical signaling pathways and experimental workflows to aid in research and development.
Anticancer Activity Screening
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various pyrazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Chalcone Derivative 6b | HNO-97 | 10 | [3] |
| Pyrazole-Chalcone Derivative 6d | HNO-97 | 10.56 | [3] |
| Pyrazole Schiff bases (azo-containing) | MGC-803 | Induces G2/M arrest | [4] |
| Pyrazole-containing imide 161a | A-549 | 4.91 | [4] |
| Pyrazole-containing imide 161b | A-549 | 3.22 | [4] |
| Pyrazole-indole hybrid 7a | HepG2 | 6.1 ± 1.9 | [5] |
| Pyrazole-indole hybrid 7b | HepG2 | 7.9 ± 1.9 | [5] |
| Thiazolidinone-grafted indolo-pyrazole 6c | SK-MEL-28 | 3.46 ± 0.24 | |
| Pyrazole Derivative L2 | CFPAC-1 | 61.7 ± 4.9 | [6] |
| Pyrazole Derivative L3 | MCF-7 | 81.48 ± 0.89 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Objective: To determine the cytotoxic effects of pyrazole compounds on cancer cell lines and calculate their IC50 values.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Test pyrazole compounds
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.
Inhibition of the EGFR signaling cascade by pyrazole compounds.
Inhibition of the VEGFR signaling pathway by pyrazole compounds.
Inhibition of CDK2-mediated cell cycle progression by pyrazole compounds.
Anti-inflammatory Activity Screening
Many pyrazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.[7]
Quantitative Anti-inflammatory Data
| Compound/Derivative | Assay | Activity | Reference |
| 1,3,4-trisubstituted pyrazole 5a | Carrageenan-induced paw edema | ≥84.2% inhibition | [2] |
| 1,5-diaryl pyrazole-3-carboxamide 151b | Carrageenan-induced paw edema | 71% edema inhibition | [4] |
| Pyrazole-hydrazone 4a | In vitro COX-2 inhibition | IC50 = 0.67 µM | [11] |
| Pyrazole-hydrazone 4b | In vitro COX-2 inhibition | IC50 = 0.58 µM | [11] |
| Pyrazole-hydrazone 4a | In vitro 5-LOX inhibition | IC50 = 1.92 µM | [11] |
| Pyrazole-pyridazine hybrid 5f | In vitro COX-2 inhibition | IC50 = 1.50 µM | [12] |
| Pyrazole-pyridazine hybrid 6f | In vitro COX-2 inhibition | IC50 = 1.15 µM | [12] |
| Pyrazole analogue 5u | In vitro COX-2 inhibition | SI = 74.92 | [13] |
| Pyrazole analogue 5s | In vitro COX-2 inhibition | SI = 72.95 | [13] |
*SI = Selectivity Index (IC50 COX-1 / IC50 COX-2)
Experimental Protocols
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.[14]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds dissolved in DMSO
-
Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction Setup:
-
To each well, add COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compounds to the respective wells. Include DMSO-only controls for total enzyme activity and wells with known inhibitors as positive controls.
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[14][15]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[14]
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30 minutes.[16]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Objective: To evaluate the in vivo anti-inflammatory activity of pyrazole compounds.
Materials:
-
Albino rats (Wistar or Sprague-Dawley)
-
1% Carrageenan solution in saline
-
Test pyrazole compounds
-
Reference drug (e.g., Indomethacin, Diclofenac sodium)
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test compound groups).
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[17][18] The control group receives the vehicle.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][17]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][17]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Antimicrobial Activity Screening
The pyrazole scaffold is present in various compounds exhibiting activity against a range of microbial pathogens, including bacteria and fungi.[19]
Quantitative Antimicrobial Data
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Pyrazole derivative 3 | Escherichia coli | MIC: 0.25 µg/mL | [20] |
| Pyrazole derivative 4 | Streptococcus epidermidis | MIC: 0.25 µg/mL | [20] |
| Pyrazole derivative 2 | Aspergillus niger | MIC: 1 µg/mL | [20] |
| Ferrocenyl-substituted pyrazole | Various pathogens | Active in the range of 85–95 μg/ml | [21] |
| Pyrazole-chalcone 6d | Escherichia coli | MIC: 7.8 µg/mL | [3] |
| Pyrazole-chalcone 6d | MRSA | MIC: 15.7 µg/mL | [3] |
| Chloro derivative of pyrazole | S. aureus, C. albicans | Zone of inhibition > 10 mm | [22] |
Experimental Protocol: Agar Disk Diffusion Method (Kirby-Bauer Test)
Objective: To qualitatively assess the antimicrobial activity of pyrazole compounds.[19]
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Agar (MHA) for bacteria, Potato Dextrose Agar (PDA) for fungi
-
Sterile saline or broth
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm)
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal disks (e.g., Ciprofloxacin, Clotrimazole)
-
Petri dishes
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23]
-
Plate Inoculation: Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the test compounds.
-
Aseptically place the impregnated disks, along with standard antibiotic and solvent control disks, onto the surface of the inoculated agar plate using sterile forceps.[19]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.[23]
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The preliminary biological screening of pyrazole compounds is a crucial first step in identifying promising candidates for further drug development. This guide provides a foundational framework for conducting these initial evaluations, covering key protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities. The structured presentation of quantitative data and the visualization of relevant biological pathways and workflows are intended to facilitate a deeper understanding and more efficient progression of research in this important area of medicinal chemistry. Further investigations into structure-activity relationships, selectivity, and in vivo efficacy are essential next steps for advancing the most promising pyrazole derivatives toward clinical applications.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. texaschildrens.org [texaschildrens.org]
- 8. inotiv.com [inotiv.com]
- 9. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 13. benchchem.com [benchchem.com]
- 14. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. asm.org [asm.org]
- 23. hardydiagnostics.com [hardydiagnostics.com]
The Versatile C-I Bond: A Technical Guide to the Reactivity of 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the various synthetic handles available, the carbon-iodine (C-I) bond at the 4-position of the pyrazole ring offers a highly reactive and versatile platform for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in 4-iodopyrazoles, focusing on key cross-coupling reactions and nucleophilic substitution pathways. Detailed experimental protocols, comparative data, and visual representations of reaction workflows are presented to serve as a comprehensive resource for researchers in the field.
The Nature of the C-I Bond in 4-Iodopyrazoles: A Gateway to Diverse Functionality
The C-I bond in 4-iodopyrazoles is characterized by its relatively low bond dissociation energy compared to its bromo and chloro counterparts, rendering it the most reactive of the halogens in many transformations. This enhanced reactivity stems from the polarizability of iodine and the inherent electron-deficient nature of the pyrazole ring, which facilitates key steps in various reaction mechanisms, such as oxidative addition in transition-metal-catalyzed processes. This inherent reactivity makes 4-iodopyrazoles ideal substrates for a wide array of bond-forming reactions, enabling the introduction of carbon, nitrogen, oxygen, and sulfur substituents at the 4-position.
Transition-Metal-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse
Transition-metal catalysis has revolutionized the functionalization of heteroaromatic compounds, and 4-iodopyrazoles are excellent substrates for these powerful transformations. The following sections detail the most pertinent cross-coupling reactions, offering comparative data and step-by-step experimental protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between 4-iodopyrazoles and boronic acids or their derivatives. While the high reactivity of the C-I bond is advantageous, it can also lead to a higher propensity for side reactions like dehalogenation.[1]
Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles with Phenylboronic Acid
| Halogen at C4 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Iodo | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | Moderate | Prone to dehalogenation, which can lower the yield.[1] |
| Bromo | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 61 | Generally less susceptible to dehalogenation, often leading to higher isolated yields.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole
-
Materials: 4-iodo-1-methyl-1H-pyrazole, arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), cesium carbonate (Cs₂CO₃), 1,2-dimethoxyethane (DME), water.
-
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen.
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for a Typical Suzuki-Miyaura Coupling Experiment
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles by reacting 4-iodopyrazoles with terminal alkynes. The higher reactivity of the C-I bond makes 4-iodopyrazole the preferred substrate for this transformation, generally providing high yields under mild conditions.[2]
Table 2: Sonogashira Coupling of 4-Halopyrazoles with Phenylacetylene
| Halogen at C4 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Iodo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Room Temp | High | The most commonly used and reactive halide for this transformation.[3] |
| Bromo | Pd(PPh₃)₄ / CuI | Et₃N | Et₃N | Elevated | Moderate | Less reactive than iodo-pyrazoles, may require higher temperatures.[3] |
Experimental Protocol: Sonogashira Coupling of 4-Iodopyrazole
-
Materials: 4-Iodopyrazole, terminal alkyne, Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N) or dimethylformamide (DMF).
-
Procedure:
-
To a reaction flask, add 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add the solvent/base (e.g., triethylamine).
-
Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.
-
Purify the residue by column chromatography.[2]
-
Catalytic Cycle for Sonogashira Coupling
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminopyrazoles. The choice between palladium and copper catalysis is crucial and depends on the nature of the amine coupling partner. For amines lacking β-hydrogens, palladium catalysis is generally more effective with 4-bromopyrazole. Conversely, for amines possessing β-hydrogens, copper-catalyzed amination of 4-iodopyrazole often provides superior results.[2]
Table 3: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Halogen at C4 | Amine | Catalyst System | Yield (%) | Notes |
| Iodo | Alkylamine with β-H | CuI / ligand | ~70 | More effective than the bromo analogue in copper-catalyzed reactions.[2] |
| Bromo | Amine without β-H | Pd(dba)₂ / tBuDavePhos | Good | The most effective substrate for palladium-catalyzed amination.[2] |
| Bromo | Piperidine | Pd(dba)₂ / tBuDavePhos | 60 | Good yield with a cyclic secondary amine.[2] |
| Bromo | Morpholine | Pd(dba)₂ / tBuDavePhos | 67 | Good yield with another cyclic secondary amine.[2] |
| Iodo | Pyrrolidine | CuI / ligand | 43 | Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[2] |
Experimental Protocol: Copper-Catalyzed Buchwald-Hartwig Amination of 4-Iodopyrazole
-
Materials: 4-Iodopyrazole, alkylamine, copper(I) iodide (CuI), a suitable ligand (e.g., 2-isobutyrylcyclohexanone), and a base (e.g., tBuOK).
-
Procedure:
-
In a reaction tube, combine 4-iodopyrazole (1.0 equiv), CuI (e.g., 10 mol%), and the ligand (e.g., 20 mol%).
-
Add the base (e.g., 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add the alkylamine (1.2-1.5 equiv) and an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.[2]
-
Decision Pathway for Catalyst Selection in Buchwald-Hartwig Amination
Ullmann-Type C-O Coupling: Synthesis of 4-Alkoxypyrazoles
Copper-catalyzed Ullmann-type reactions provide a valuable route for the formation of C-O bonds, enabling the synthesis of 4-alkoxy- and 4-aryloxypyrazoles. Microwave irradiation can significantly accelerate these transformations.
Table 4: Copper-Catalyzed C-O Coupling of 4-Iodopyrazole with Alcohols
| Alcohol | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Allyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Allyl alcohol | 130 (Microwave) | 1 | 66 |
| Benzyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Benzyl alcohol/Toluene | 130 (Microwave) | 1 | 63 |
| Cyclohexanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Cyclohexanol | 130 (Microwave) | 1 | 55 |
Experimental Protocol: Microwave-Assisted C-O Coupling of 4-Iodopyrazole
-
Materials: 4-iodo-1H-1-tritylpyrazole, alcohol, copper(I) iodide (CuI), 3,4,7,8-tetramethyl-1,10-phenanthroline, potassium t-butoxide (tBuOK).
-
Procedure:
-
To a microwave vial, add 4-iodo-1H-1-tritylpyrazole (50.0 mg, 0.12 mmol), 3,4,7,8-tetramethyl-1,10-phenanthroline (5.8 mg, 0.026 mmol, 20 mol%), CuI (4.4 mg, 0.023 mmol, 20 mol%), and tBuOK (28.8 mg, 0.26 mmol, 2.0 equiv).
-
Add the desired alcohol (2.0 mL).
-
Seal the vial and heat at 130 °C for 1 hour under microwave irradiation.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by chromatography.
-
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative
While transition-metal-catalyzed reactions are prevalent, the C-I bond in 4-iodopyrazoles can, in principle, undergo nucleophilic aromatic substitution (SNAr). This pathway is generally favored when the pyrazole ring is sufficiently activated by electron-withdrawing groups. However, specific examples of SNAr on 4-iodopyrazoles are less commonly reported in the literature compared to their cross-coupling counterparts. The reactivity in SNAr generally follows the order F > Cl > Br > I, which is the reverse of the trend observed in oxidative addition for cross-coupling reactions. This suggests that for SNAr, 4-iodopyrazole would be the least reactive among the 4-halopyrazoles.
Due to the limited availability of direct experimental data for SNAr on 4-iodopyrazoles, researchers should consider this pathway in the context of highly activated pyrazole systems or when metal-free conditions are a necessity.
Applications in Drug Discovery: Targeting Signaling Pathways
The functionalization of the 4-position of the pyrazole ring has been instrumental in the development of potent and selective kinase inhibitors. These compounds often target key signaling pathways implicated in diseases such as cancer and autoimmune disorders.
Inhibition of the JAK-STAT Signaling Pathway
Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in the JAK-STAT signaling pathway, which is central to immune system regulation. Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases. Several pyrazole-containing drugs, such as Ruxolitinib, have been developed as JAK inhibitors. The 4-substituent on the pyrazole core is often critical for achieving high potency and selectivity.
Conclusion
The C-I bond in 4-iodopyrazoles serves as a highly effective springboard for the synthesis of a diverse array of functionalized pyrazole derivatives. Its high reactivity in transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann-type couplings, makes it a valuable tool for medicinal chemists and drug development professionals. While the propensity for side reactions such as dehalogenation requires careful consideration of reaction conditions, the versatility of 4-iodopyrazoles in forging new C-C, C-N, and C-O bonds is undeniable. Although less explored, the potential for nucleophilic aromatic substitution under metal-free conditions presents an alternative avenue for functionalization, particularly for activated pyrazole systems. The successful application of 4-substituted pyrazoles in the development of targeted therapies highlights the continued importance of understanding and exploiting the rich chemistry of the C-I bond in this privileged heterocyclic scaffold.
References
Stability and Storage of 4-iodo-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-iodo-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) for closely related compounds and the broader scientific literature on the stability of pyrazole derivatives and iodo-aromatic compounds.
Core Stability Profile
This compound is a solid, crystalline compound. Its stability is influenced by environmental factors such as temperature, light, and moisture. The pyrazole ring itself is relatively stable, but the iodo and carboxylic acid functional groups are key to its reactivity and potential degradation pathways.
Summary of Stability Data
The following table summarizes the known and inferred stability characteristics of this compound.
| Parameter | Condition | Observed Effect / Recommendation | Confidence Level |
| Thermal Stability | Elevated Temperatures | Potential for decomposition. Thermal decomposition of pyrazole derivatives can be initiated at the substituent groups and may lead to ring opening. | High (General for pyrazoles) |
| Melting Point | 242°C (for the related 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid)[1][2] | High (for related compound) | |
| Light Stability | Exposure to UV or visible light | Iodo-aromatic compounds can be susceptible to photodecomposition, potentially leading to de-iodination. It is advisable to protect the compound from light. | Medium (Inferred) |
| Moisture/Humidity | High Humidity | As a carboxylic acid, it may be hygroscopic. Absorption of water could affect its physical state and potentially lead to hydrolysis of any ester impurities or promote other degradation pathways. | Medium (Inferred) |
| pH Stability (in solution) | Aqueous Buffers (especially basic) | Pyrazole esters are known to undergo rapid hydrolysis. While this is a carboxylic acid, its stability in solution, particularly at different pH values, should be carefully evaluated. | High (for related esters)[3] |
| Oxidative Stability | Presence of Strong Oxidizing Agents | Incompatible with strong oxidizing agents. | High (General chemical reactivity) |
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity and purity of this compound. The following table provides recommended storage conditions.
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature or in a cool place. Some suppliers recommend storage at 2°C - 8°C. | To minimize the risk of thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To protect against potential oxidation and reaction with atmospheric moisture. |
| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photodecomposition. |
| Container | Keep container tightly closed. | To prevent moisture ingress and contamination. |
| Location | Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. | To ensure a safe and stable storage environment. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related compounds, the following pathways are plausible:
-
Thermal Decomposition : At elevated temperatures, decarboxylation or cleavage of the C-I bond could occur. Complex decomposition may lead to the opening of the pyrazole ring.
-
Photodecomposition : Exposure to light, particularly UV, could induce homolytic cleavage of the carbon-iodine bond, leading to the formation of the de-iodinated pyrazole carboxylic acid and other radical-mediated products.
-
Hydrolysis : In aqueous solutions, especially under basic conditions, the stability of the compound may be compromised. While the carboxylic acid itself is not hydrolyzed, its solubility and reactivity will be pH-dependent.
Experimental Protocol: Stability Assessment
To rigorously determine the stability of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[4][5]
Objective
To develop and validate an HPLC method to separate and quantify this compound and its potential degradation products under various stress conditions.
Materials and Equipment
-
This compound reference standard
-
HPLC system with a UV detector (or PDA detector)
-
Reverse-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Forced degradation chamber (temperature, humidity, and light controlled)
Method Development Workflow
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products.[5]
-
Acid Hydrolysis : Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis : Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation : Treat the compound with a solution of 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation : Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.
-
Photostability : Expose the solid compound and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).
Analysis and Validation
-
Analyze the stressed samples by the developed HPLC method.
-
A photodiode array (PDA) detector is useful for assessing peak purity.
-
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of degradation products, aiding in their structural elucidation.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 75092-30-7 [amp.chemicalbook.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-iodo-1H-pyrazole-5-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-iodo-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive iodine atom and a carboxylic acid moiety on a pyrazole scaffold, make it an invaluable starting material for the synthesis of a diverse range of biologically active molecules. The pyrazole core is a privileged structure found in numerous approved drugs, and the iodo-substituent provides a convenient handle for introducing chemical diversity through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutics, with a particular focus on the development of kinase inhibitors.
Key Applications in Drug Discovery
Derivatives of this compound have shown significant promise in several therapeutic areas, primarily due to the biological importance of the pyrazole nucleus. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
A major application of this scaffold is in the development of protein kinase inhibitors . Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer. The pyrazole ring can act as a bioisostere for other aromatic systems and can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The 4-iodo position is particularly amenable to functionalization via Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups to enhance potency and selectivity. A prominent target class for inhibitors derived from this scaffold is the Janus kinase (JAK) family, which is central to the JAK-STAT signaling pathway.
Quantitative Data Presentation
The following tables summarize the in vitro biological activity of representative kinase inhibitors derived from pyrazole scaffolds, highlighting their potential as therapeutic agents.
Table 1: In Vitro Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 3f | 3.4 | 2.2 | 3.5 |
| 11b | - | - | - |
| Ruxolitinib | - | - | - |
| IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data is illustrative of the potency achievable with this scaffold. |
Table 2: Antiproliferative Activity of 4-Amino-(1H)-pyrazole Derivatives against Cancer Cell Lines
| Compound | PC-3 (Prostate) IC₅₀ (µM) | HEL (Erythroleukemia) IC₅₀ (µM) | K562 (CML) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MOLT4 (T-ALL) IC₅₀ (µM) |
| 3f | >10 | 2.15 | 1.87 | 3.24 | 1.56 |
| 11b | >10 | 0.35 | 0.37 | >10 | >10 |
| Ruxolitinib | >10 | 0.42 | 0.45 | >10 | >10 |
| IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation. CML: Chronic Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia. |
Table 3: Pharmacokinetic Properties of Representative Oral JAK Inhibitors
| Drug | Tmax (h) | Oral Bioavailability (%) | Volume of Distribution (L) | Plasma Protein Binding (%) | Half-life (h) |
| Baricitinib | ~1.5 | - | - | ~50 | ~12.5 |
| Tofacitinib | 0.5-1.0 | 74 | 87 | 53 | ~3 |
| Upadacitinib | 2-4 | - | - | 52 | ~4 |
| This data is for approved JAK inhibitors containing related heterocyclic cores and serves as a benchmark for desired pharmacokinetic profiles. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to the use of this compound in drug discovery.
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-1H-pyrazole-5-carboxamide Derivatives
This protocol describes a general two-step procedure for the synthesis of 4-iodo-1H-pyrazole-5-carboxamides, which are key intermediates for further functionalization.
Step 1: Amide Coupling of this compound
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask.
-
Add a catalytic amount of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.
-
Remove the solvent and excess reagent in vacuo. The crude 4-iodo-1H-pyrazole-5-carbonyl chloride is typically used immediately in the next step.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as TEA or DIPEA (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-iodo-1H-pyrazole-5-carboxamide.
Step 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis
Materials:
-
4-Iodo-1H-pyrazole-5-carboxamide derivative (from Step 1)
-
Aryl- or heteroaryl-boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq)
-
Phosphine ligand (e.g., SPhos, 0.06 eq)
-
Base (e.g., K₂CO₃, 2.5 eq)
-
Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v)
-
Sealed tube or microwave vial, inert atmosphere setup
Procedure:
-
To a flame-dried sealed tube or microwave vial, add the 4-iodo-1H-pyrazole-5-carboxamide (1.0 eq), the desired arylboronic acid/ester, palladium catalyst, phosphine ligand, and base.
-
Seal the vessel and purge with an inert atmosphere (argon or nitrogen) for 15 minutes.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath or heating block.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC₅₀ of a test compound against a specific kinase, such as JAKs.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, or JAK3)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the 384-well assay plates. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) controls.
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer and add 5 µL to each well. Incubate for 10-15 minutes at room temperature.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Kₘ for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the remaining ATP using a luminescence-based kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Protocol 4: Western Blot for Phospho-STAT3
This protocol is used to determine the effect of a JAK inhibitor on the phosphorylation of a key downstream target, STAT3.
Materials:
-
Cancer cell line responsive to cytokine stimulation (e.g., IL-6)
-
Test compound (JAK inhibitor)
-
Cytokine for stimulation (e.g., IL-6)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence).
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel drug candidates, particularly kinase inhibitors. The synthetic accessibility and the ease of functionalization through modern cross-coupling techniques, combined with the favorable biological properties of the pyrazole scaffold, make it an attractive platform for drug discovery campaigns. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this building block in developing new and effective therapies for a range of diseases.
4-iodo-1H-pyrazole-5-carboxylic acid as a building block in organic synthesis
Introduction
4-Iodo-1H-pyrazole-5-carboxylic acid is a highly versatile heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1] Its structure is distinguished by three key reactive sites: a carboxylic acid group at the 5-position, an iodine atom at the 4-position, and a reactive N-H moiety on the pyrazole ring. This trifunctional nature allows for sequential and regioselective modifications, making it an invaluable scaffold for constructing diverse and complex molecular architectures. Pyrazole-containing compounds are integral to numerous approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2] The strategic placement of the iodo and carboxylic acid groups enables chemists to readily explore chemical space through well-established synthetic transformations.
Key Synthetic Applications
The utility of this compound stems from its capacity to undergo a variety of high-yielding and robust chemical reactions.
-
Amide Bond Formation: The carboxylic acid functionality is a primary handle for derivatization. It can be readily coupled with a vast array of primary and secondary amines to generate a library of 1H-pyrazole-5-carboxamides.[3] This transformation is fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of lead compounds. The synthesis typically proceeds through activation of the carboxylic acid, for instance, by conversion to an acid chloride or by using standard peptide coupling reagents.[3][4]
-
Cross-Coupling Reactions: The carbon-iodine bond is an excellent substrate for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the C4-position of the pyrazole core.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a powerful method to form new carbon-carbon bonds, yielding 4-aryl or 4-heteroaryl pyrazole derivatives.[5][6] These reactions are often high-yielding and tolerant of a wide range of functional groups.
-
Sonogashira Coupling: The reaction with terminal alkynes, co-catalyzed by palladium and copper, provides access to 4-alkynylpyrazoles.[7] This is a key reaction for building extended, rigid molecular frameworks.
-
Copper-Catalyzed Coupling: Ullmann-type reactions, catalyzed by copper, can be employed to form C-N and C-O bonds at the C4-position by coupling with amines, amides, or alcohols.[7][8][9]
-
-
N-Functionalization: The pyrazole ring contains a nucleophilic N-H group that can be alkylated or arylated. It is often necessary to protect this nitrogen before performing other transformations, such as metal-catalyzed cross-coupling, to prevent side reactions.[10] Common protecting groups include Boc (tert-butyloxycarbonyl) or trityl groups.
The strategic combination of these reactions allows for a modular and divergent approach to synthesizing complex molecules from a single, readily available starting material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. arkat-usa.org [arkat-usa.org]
Synthetic Protocols for Suzuki Coupling with 4-iodo-1H-pyrazole-5-carboxylic acid: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-iodo-1H-pyrazole-5-carboxylic acid with various aryl and heteroaryl boronic acids. The methodologies outlined herein are designed to facilitate the synthesis of diverse 4-aryl-1H-pyrazole-5-carboxylic acids, which are valuable scaffolds in medicinal chemistry and drug discovery.
The presence of both a free N-H on the pyrazole ring and a carboxylic acid moiety presents unique challenges in Suzuki couplings. The acidic N-H can potentially inhibit the palladium catalyst, while the carboxylic acid can react with the base, influencing solubility and catalyst activity. The following protocols address these challenges by providing conditions for both the direct coupling of the unprotected carboxylic acid and an alternative route involving esterification.
Data Presentation: Summary of Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with this compound. The following table summarizes typical reaction conditions that can be employed as a starting point for optimization.
| Parameter | Condition A: Unprotected Carboxylic Acid | Condition B: Methyl Ester Protection | Notes |
| Palladium Catalyst | XPhos Pd G2 (2-5 mol%) or Pd(OAc)₂ (5 mol%) with SPhos (10 mol%) | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) | XPhos and SPhos ligands are often effective for challenging substrates with acidic protons.[1][2] |
| Boronic Acid/Ester | 1.2 - 2.0 equivalents | 1.1 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Base | K₃PO₄ (3-4 equivalents) or K₂CO₃ (3-4 equivalents) | Na₂CO₃ (2.5 equivalents) or Cs₂CO₃ (2.5 equivalents) | Additional base is required to neutralize the carboxylic acid and the H-X byproduct.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | A biphasic solvent system is commonly used. The organic solvent can be adjusted to improve solubility.[1][3] |
| Temperature | 80 - 110 °C | 90 - 100 °C | Higher temperatures may be required for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium catalyst. |
| Reaction Time | 6 - 24 hours | 4 - 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Direct Suzuki Coupling of this compound (Unprotected)
This protocol is adapted from procedures for Suzuki coupling on N-H unprotected pyrazoles and substrates bearing acidic functional groups.[1][2]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
XPhos Pd G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and K₃PO₄ (3.5 equiv.).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add the XPhos Pd G2 precatalyst (3 mol%) to the reaction vessel under a positive flow of argon.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration of the pyrazole substrate should be around 0.1 M.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with 1M HCl to a pH of ~3-4.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-aryl-1H-pyrazole-5-carboxylic acid.
Protocol 2: Suzuki Coupling of Methyl 4-iodo-1H-pyrazole-5-carboxylate followed by Saponification
This two-step protocol involves the protection of the carboxylic acid as a methyl ester, which can sometimes lead to cleaner reactions and easier purification.[3]
Step 2a: Esterification of this compound
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Round-bottom flask
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equiv.) or a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-iodo-1H-pyrazole-5-carboxylate.
Step 2b: Suzuki Coupling of Methyl 4-iodo-1H-pyrazole-5-carboxylate
Materials:
-
Methyl 4-iodo-1H-pyrazole-5-carboxylate
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add methyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-aryl-1H-pyrazole-5-carboxylate.
Step 2c: Saponification of the Methyl Ester
Materials:
-
Methyl 4-aryl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the methyl ester in a mixture of methanol (or THF) and water.
-
Add an excess of LiOH or NaOH (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final 4-aryl-1H-pyrazole-5-carboxylic acid.
Mandatory Visualization
Caption: General workflow for the Suzuki coupling of this compound.
References
Applications of Pyrazole Carboxylic Acids in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases. Its versatility allows for the fine-tuning of steric and electronic properties, leading to potent and selective interactions with various biological targets. This document provides detailed application notes on the use of pyrazole carboxylic acids in several key therapeutic areas, complete with experimental protocols and quantitative data to aid researchers in drug discovery and development.
Anti-inflammatory Agents: Selective COX-2 Inhibition
Pyrazole carboxylic acid derivatives are renowned for their anti-inflammatory properties, most notably exemplified by the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2][3] COX-2 is an enzyme upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1][3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform reduces the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]
Signaling Pathway: COX-2 and NF-κB in Inflammation
Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the nuclear factor-kappa B (NF-κB) p65/p50 dimer. NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including COX-2. Celecoxib, a pyrazole carboxylic acid derivative, not only directly inhibits the enzymatic activity of COX-2 but has also been shown to suppress TNF-α-induced NF-κB activation by inhibiting IKK and Akt activation.[4][5][6] This dual mechanism contributes to its potent anti-inflammatory effects.
Quantitative Data: In Vitro COX-2 Inhibition
| Compound | Target | IC50 | Assay |
| Celecoxib | COX-2 | 0.04 µM | Human Recombinant Enzyme Assay |
| Celecoxib | COX-1 | 15 µM | Human Recombinant Enzyme Assay |
Experimental Protocols
Synthesis of Celecoxib [1][7][8][9][10]
-
Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
-
To a solution of p-methylacetophenone and ethyl trifluoroacetate in an aprotic organic solvent (e.g., toluene), add a base catalyst (e.g., sodium methoxide or sodium hydride).
-
Heat the reaction mixture and stir for several hours.
-
After completion, cool the mixture and perform an acidic workup.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the dione intermediate.
-
-
Step 2: Cyclization to form Celecoxib.
-
React the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or a biphasic system of ethyl acetate and water).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the solid, wash with water, and dry to yield crude Celecoxib.
-
Recrystallize from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to obtain the purified product.
-
In Vitro COX-1/COX-2 Inhibition Assay [1]
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes in an appropriate assay buffer.
-
Prepare serial dilutions of Celecoxib.
-
In a 96-well plate, add the enzyme solution, the test compound (Celecoxib), and the substrate (arachidonic acid).
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Anticancer Agents: Carbonic Anhydrase IX Inhibition
Certain pyrazole carboxylic acid derivatives have been developed as potent inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly overexpressed in many types of cancer.[11] CA IX is induced by hypoxia and plays a crucial role in pH regulation within the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[12][13]
Signaling Pathway: CA IX in the Tumor Microenvironment
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX, located on the cell surface, catalyzes the hydration of carbon dioxide to bicarbonate and protons. The protons contribute to the acidification of the extracellular space, which promotes invasion and metastasis, while the bicarbonate is transported into the cell to maintain a more alkaline intracellular pH, favoring cell survival and proliferation. CA IX has also been shown to interact with signaling pathways such as the EGFR/PI3K and Rho-GTPase pathways, further influencing cell migration and invasion.[14][15]
Quantitative Data: In Vitro Carbonic Anhydrase Inhibition
| Compound Class | Target | Ki (nM) | Assay |
| Pyrazolylbenzo[d]imidazoles | hCA IX | 10.2 - 89.5 | Stopped-flow CO2 hydrase assay |
| Pyrazolylbenzo[d]imidazoles | hCA XII | 8.7 - 76.4 | Stopped-flow CO2 hydrase assay |
| Pyrazole-based benzenesulfonamides | hCA IX | 150 - 980 | Stopped-flow CO2 hydrase assay |
| Pyrazole-based benzenesulfonamides | hCA XII | 120 - 850 | Stopped-flow CO2 hydrase assay |
Experimental Protocols
General Synthesis of Pyrazole-based Benzenesulfonamides [16]
-
Synthesize the pyrazole core through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
-
Introduce a benzenesulfonamide moiety to the pyrazole ring, often via nucleophilic aromatic substitution or by using a hydrazine already containing the sulfonamide group.
-
Purify the final compounds by column chromatography or recrystallization.
Stopped-Flow CO2 Hydrase Assay for CA Inhibition [17]
-
Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).
-
Add the purified carbonic anhydrase isoform (e.g., hCA IX) and the test inhibitor to the buffer.
-
Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Calculate the initial rates of reaction at different inhibitor concentrations to determine the Ki value.
Antiviral Agents: Dengue Virus NS2B-NS3 Protease Inhibition
Pyrazole carboxylic acid derivatives have emerged as promising inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[18][19] The protease cleaves the viral polyprotein at specific sites to release mature viral proteins required for the formation of new virus particles.[20][21]
Viral Polyprotein Processing Pathway
The DENV genome is translated into a single large polyprotein, which is subsequently cleaved by both host and viral proteases. The NS2B-NS3 protease is responsible for several of these cleavages. NS2B acts as a cofactor, wrapping around the NS3 protease domain to form the active catalytic site. Inhibition of this protease prevents the maturation of viral proteins, thereby halting the viral life cycle.
Quantitative Data: In Vitro DENV Protease Inhibition
| Compound Class | Target | IC50 (µM) | EC50 (µM) |
| Pyrazole-3-carboxylic acid derivatives | DENV-2 NS2B-NS3 Protease | 6.5 - 14 | 2.2 - 9.7 |
Experimental Protocols
General Synthesis of Pyrazole-3-Carboxylic Acid Dengue Protease Inhibitors [18][22]
-
Synthesize the pyrazole-3-carboxylic acid core, often through the reaction of a β-ketoester with a hydrazine derivative.
-
Couple the carboxylic acid with various amines or other functional groups to explore the structure-activity relationship.
-
Purify the final products using chromatographic techniques.
In Vitro DENV NS2B-NS3 Protease FRET Assay
-
Express and purify the recombinant DENV NS2B-NS3 protease.
-
Prepare a fluorogenic peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher (FRET pair).
-
In a 96-well plate, incubate the protease with serial dilutions of the pyrazole carboxylic acid inhibitor.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Receptor Antagonists
a) Aryl Hydrocarbon Receptor (AhR) Antagonists
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing environmental toxins and regulating immune responses.[23] Dysregulation of AhR signaling has been implicated in various diseases. Pyrazole carboxylic acid derivatives, such as CH-223191, have been identified as potent and selective AhR antagonists.
In the absence of a ligand, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dissociates and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription. AhR antagonists block this process by preventing ligand binding to AhR.[24][25]
b) Prostaglandin EP1 Receptor Antagonists
The EP1 receptor is a G-protein coupled receptor for prostaglandin E2 (PGE2) and is involved in pain and inflammation.[26] Pyrazole carboxylic acids have been developed as antagonists of the EP1 receptor, showing potential as analgesic agents.[27]
Binding of PGE2 to the EP1 receptor activates the Gq alpha subunit of the associated G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream signaling events that contribute to neuronal sensitization and pain perception.[28][29]
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 10. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 11. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 27. Identification of novel pyrazole acid antagonists for the EP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: The Role of 4-Iodo-1H-Pyrazole-5-Carboxylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1H-pyrazole-5-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide range of modern agrochemicals. The pyrazole scaffold is recognized as a "privileged structure" in agrochemical discovery due to its versatile chemical nature and its ability to interact with various biological targets in pests, weeds, and fungi. The presence of an iodine atom at the 4-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the construction of complex molecular architectures essential for high biological activity.
These application notes provide a detailed overview of the role of this compound in the synthesis of key agrochemicals, with a focus on fungicides, insecticides, and herbicides. Detailed experimental protocols, quantitative data on biological activity, and diagrams of synthetic pathways and modes of action are presented to aid researchers in the development of new and effective crop protection agents.
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
The most prominent application of this compound derivatives is in the synthesis of pyrazole-carboxamide fungicides. This class of compounds primarily acts by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby blocking ATP production and leading to fungal cell death. Many commercial fungicides, including Bixafen, Fluxapyroxad, and Penthiopyrad, are based on a pyrazole-carboxamide core structure. The iodine atom on the pyrazole ring is instrumental in synthesizing the biphenyl-pyrazole linkage found in many of these fungicides via Suzuki coupling.
Mechanism of Action: SDHI Fungicides
The fungicidal activity of pyrazole carboxamides is derived from their ability to bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme complex. This binding event blocks the electron transport chain, halting cellular respiration and leading to the demise of the fungal pathogen.
Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.
Quantitative Data: Antifungal Activity of Pyrazole Carboxamide Derivatives
The following table summarizes the in vitro antifungal activity (EC₅₀ values) of various synthesized pyrazole carboxamide derivatives against several plant pathogenic fungi. This data highlights the structure-activity relationships and the potential for developing potent fungicides from this chemical class.
| Compound ID | Target Fungus | EC₅₀ (µg/mL)[1] |
| 7af | Alternaria porri | 15.34 |
| Marssonina coronaria | 12.87 | |
| Cercospora petroselini | 29.51 | |
| Rhizoctonia solani | 8.45 | |
| 7bc | Alternaria porri | 10.11 |
| Marssonina coronaria | 9.87 | |
| Cercospora petroselini | 15.42 | |
| Rhizoctonia solani | 5.33 | |
| 7bg | Alternaria porri | 20.15 |
| Marssonina coronaria | 18.92 | |
| Cercospora petroselini | 35.67 | |
| Rhizoctonia solani | 11.23 | |
| 7ai (Isoxazolol ester) | Alternaria porri | 2.24 |
| Marssonina coronaria | 3.21 | |
| Cercospora petroselini | 10.29 | |
| Rhizoctonia solani | 0.37 | |
| Carbendazim (Control) | Rhizoctonia solani | 1.00 |
Experimental Protocol: Synthesis of a Biphenyl-Pyrazole Carboxamide Fungicide
This protocol describes a representative synthesis of a biphenyl-pyrazole carboxamide fungicide, illustrating the key role of a 4-iodopyrazole intermediate.
References
Application Note & Protocol: A Robust Method for the Amidation of 4-Iodo-1H-Pyrazole-5-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole carboxamides are a cornerstone scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents and clinical candidates due to their diverse biological activities.[1][2][3] The synthesis of these compounds, particularly functionalized derivatives, is crucial for developing new therapeutic agents. This document provides a detailed, reliable experimental procedure for the amidation of 4-iodo-1H-pyrazole-5-carboxylic acid, a valuable intermediate for further chemical diversification through cross-coupling reactions.[4][5] The protocol utilizes HATU, a highly efficient and widely used coupling reagent that facilitates amide bond formation under mild conditions with minimal side reactions.[6][7][8]
Reaction Scheme
The overall transformation involves the activation of the carboxylic acid with a coupling reagent, followed by nucleophilic attack from an amine to form the corresponding amide.
General Reaction Scheme for Amidation
Experimental Protocol
This protocol describes a general procedure for the HATU-mediated coupling of this compound with a primary or secondary amine.
3.1 Materials and Reagents
-
Substrates: this compound, Primary or Secondary Amine (e.g., Benzylamine)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Work-up Reagents: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine (saturated aqueous NaCl)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen or argon supply, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates.
3.2 Step-by-Step Procedure
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (to make an approx. 0.1 M solution).
-
Activation: To the stirred solution, add DIPEA (2.5 eq) followed by HATU (1.2 eq).[8] Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester intermediate.[9][10]
-
Amine Addition: Add the desired amine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor its progress by TLC (e.g., using a 1:1 Hexane:EtOAc solvent system) until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with an organic solvent such as Ethyl Acetate or DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (twice), water (once), and finally with brine (once).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[11] A gradient of Hexane and Ethyl Acetate is typically effective for eluting the final product.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the typical reaction parameters and expected results for this protocol. Yields are representative and may vary based on the specific amine used and the reaction scale.
| Parameter | Recommended Condition/Value | Notes |
| Reactant Stoichiometry | ||
| This compound | 1.0 eq | Limiting reagent. |
| Amine (R¹R²NH) | 1.1 eq | A slight excess ensures complete consumption of the acid. |
| HATU | 1.2 eq | Common excess for driving the reaction to completion.[12] |
| DIPEA | 2.5 eq | A non-nucleophilic base to deprotonate the acid and neutralize HCl.[10] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Ensures solubility of reactants and reagents. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are sufficient for this coupling. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |
| Outcome | ||
| Typical Yield | 75 - 95% | Highly dependent on the amine substrate and purification. |
| Purity | >95% | After column chromatography. |
Visualized Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Workflow for the HATU-mediated amidation of this compound.
Safety Precautions
-
HATU is an irritant. Avoid inhalation and contact with skin and eyes.
-
DIPEA is corrosive and flammable. Handle in a well-ventilated fume hood.
-
DMF is a skin irritant and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All operations should be conducted in a well-ventilated fume hood.
References
- 1. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-iodopyrazoles, which are pivotal in the synthesis of functionalized pyrazole derivatives. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2][3][4][5] The 4-iodopyrazole moiety serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents at the C4 position through various cross-coupling methodologies.[6][7] The high reactivity of the carbon-iodine bond makes 4-iodopyrazoles excellent substrates for these transformations, generally leading to higher reactivity compared to their bromo and chloro analogs.[6][8]
This document outlines detailed experimental protocols for key palladium-catalyzed reactions including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. It also includes quantitative data to aid in reaction optimization and catalyst selection, along with graphical representations of reaction workflows and catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl- and 4-vinylpyrazoles.[9][10] The reaction involves the coupling of a 4-iodopyrazole with a boronic acid or its ester in the presence of a palladium catalyst and a base.[9][11]
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | High |
| 4-Iodopyrazole derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-18 h | High |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30 mol%) | K₂CO₃ | THF/H₂O | Reflux | 48 h | 56 |
| 4-Iodopyrazole derivative | Boronic acid | XPhos Pd G2 (2 mol%) | K₂CO₃ | Ethanol/H₂O | 120 (MW) | 15-30 min | - |
Data compiled from multiple sources.[6][9][11][12][13] Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Conventional Heating
-
To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[10][11]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[11]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).[11]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv.), the boronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).[11]
-
Add the XPhos Pd G2 pre-catalyst (2 mol%).[11]
-
Add a degassed 3:1 mixture of ethanol and water.[11]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 15-30 minutes.[11]
-
After cooling, work up the reaction as described in Protocol 1.[11]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling of 4-iodopyrazoles.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of 4-alkynylpyrazoles by reacting a 4-iodopyrazole with a terminal alkyne.[10][11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine which can also serve as the solvent.[8][11]
Data Presentation: Sonogashira Coupling Conditions and Yields
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Typical Yield Range (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | Room Temp. | High |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 °C | ~90-97 |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 °C | ~85-94 |
Data compiled from multiple sources.[6][11] Yields are highly substrate-dependent.
Experimental Protocol
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[6][11]
-
Add the solvent and base (e.g., triethylamine).[11]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.[11]
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[6][11]
-
Purify the residue by column chromatography to yield the desired product.[11]
Visualization: Sonogashira Catalytic Cycle
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Heck Reaction
The Heck-Mizoroki reaction provides a method for the alkenylation of 4-iodopyrazoles, reacting them with an alkene in the presence of a palladium catalyst and a base.[6]
Data Presentation: Heck Reaction Conditions and Yields
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | up to 95 |
Data from a representative source.[6] Yields are substrate-dependent.
Experimental Protocol
-
A mixture of the 1-protected-4-iodo-1H-pyrazole (1.0 equiv), an alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv) in DMF is heated at 100 °C in a sealed tube.[6]
-
The reaction progress is monitored by TLC.[6]
-
After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent.[6]
-
The combined organic extracts are washed with brine, dried over a drying agent, and concentrated in vacuo.[6]
-
The crude product is purified by column chromatography.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, allowing for the synthesis of 4-aminopyrazoles.[10][14] The choice of catalytic system (palladium vs. copper) can be crucial, especially depending on the nature of the amine coupling partner.[11][14]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Coupling Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| C-N (Amines w/o β-H) | Pd(dba)₂ | tBuDavePhos | KOtBu | Anhydrous, degassed solvent | 90-120 | Palladium is generally more effective. |
| C-N (Alkylamines with β-H) | CuI | - | K₂CO₃ | DMF | 110 | Copper is often superior to palladium for this substrate class.[11] |
Data compiled from multiple sources.[11][14]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.[14]
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.[14]
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Microwave irradiation at temperatures up to 160 °C can also be used for shorter reaction times.[14]
-
Monitor the reaction progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.[14]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]
-
Purify the crude product by silica gel column chromatography.[14]
Protocol 2: Copper-Catalyzed Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.[14]
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.[14]
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[14]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[14]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.[14]
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.[14]
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[14]
-
Purify the residue by column chromatography on silica gel.[14]
Visualization: Catalyst Selection Logic for C-N Coupling
Caption: Decision logic for catalyst selection in Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling reactions of 4-iodopyrazoles are indispensable tools in modern organic synthesis, particularly for applications in drug discovery and materials science. The choice of the specific coupling reaction and the optimization of reaction parameters, including the catalyst, ligand, base, and solvent, are critical for achieving high yields and purity. The protocols and data presented herein serve as a valuable resource for researchers to facilitate the efficient synthesis of diverse and complex pyrazole-containing molecules.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Enzyme Inhibitors with a Pyrazole Carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of enzyme inhibitors centered around the versatile pyrazole carboxylic acid scaffold. This chemical moiety has demonstrated significant potential in medicinal chemistry, serving as a foundational structure for potent and selective inhibitors of various enzyme classes. This document outlines the key targeted enzymes, summarizes inhibitory activities, and provides detailed experimental methodologies for synthesis and evaluation.
Targeted Enzyme Classes and Inhibitory Activity
The pyrazole carboxylic acid scaffold has been successfully employed to develop inhibitors for a range of enzymes implicated in various diseases. The inherent structural features of the pyrazole ring, combined with the acidic functionality of the carboxylic acid, allow for diverse molecular interactions with enzyme active sites.
Data Presentation: Summary of Inhibitory Activities
The following tables summarize the quantitative data for pyrazole carboxylic acid-based inhibitors against several key enzyme targets.
Table 1: ALKBH1 Demethylase Inhibitors [1]
| Compound | Modification | IC50 (µM) | Assay Type |
| 3 | Starting Compound | - | - |
| 4-6 | Single substitution (Cl- or CH3-) on pyrazole | Decreased activity vs. 3 | FP Assay |
| 7 | Dimethyl-substituted pyrazole | Significant reduction in activity vs. 3 | FP Assay |
| 11 | Carboxylic acid moved to 3' position | 1200-fold decrease in activity vs. 3 | FP Assay |
| 29 | Optimized 1H-pyrazole-4-carboxylic acid derivative | 0.031 ± 0.007 | FP Assay |
| 29E | Ester prodrug of 29 | - | Antiviability Assay |
Table 2: Meprin α and Meprin β Inhibitors [2]
| Compound | Modification | Meprin α Inhibition | Meprin β Inhibition |
| 21e | N-benzylated pyrazole | - | - |
| 21f | Benzodioxolane moiety | Marginal effect vs. 21e | - |
| 21g, h | Aromatic carboxylic acid substitutions | 3-fold improvement vs. 21e | 30-fold increase in potency vs. 21e |
| 16a | Two benzodioxolane moieties | Higher inhibition of related metalloproteases | Higher inhibition of related metalloproteases |
| 16j | Two acidic moieties | Excellent high selectivity | Excellent high selectivity |
Table 3: Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitors [3]
| Compound Series | Target Enzyme | Ki Range (nM) |
| Pyrazoline derivatives | hCA I | 17.4–40.7 |
| hCA II | 16.1–55.2 | |
| AChE | 48.2–84.1 | |
| Pyrazole [3,4–d] pyridazine derivatives | hCA I | 9.03±3.81 - 55.42±14.77 |
| hCA II | 18.04±4.55 - 66.24±19.21 | |
| AChE | 394.77±68.13 - 952.93±182.72 | |
| Pyrazol‐4‐yl‐diazene derivatives | α‐glycosidase | 33.72 ± 7.93 to 90.56 ± 27.52 |
| hCA I | 1.06 ± 0.16 to 9.83 ± 0.74 | |
| hCA II | 0.68 ± 0.12 to 7.16 ± 1.14 | |
| AChE | 44.66 ± 10.06 to 78.34 ± 17.83 | |
| BChE | 50.36 ± 13.88 to 88.36 ± 20.03 |
Table 4: Dengue Virus (DENV) NS2B-NS3 Protease Inhibitors [4]
| Compound | Scaffold | DENV Protease IC50 (µM) | DENV-2 Antiviral EC50 (µM) |
| 8 | Pyrazole-3-carboxylic acid | 6.5 | - |
| 11 | Pyrazole-3-carboxylic acid | 14 | - |
| 17 | Pyrazole-3-carboxylic acid | - | 9.7 |
| 50 | Optimized pyrazole-3-carboxylic acid | 7.9 | - |
| - | General optimized derivatives | - | down to 4.1 |
| - | General optimized derivatives in reporter gene assay | - | down to 2.2 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrazole carboxylic acid inhibitors and protocols for key enzyme inhibition assays.
General Synthesis of Pyrazole Carboxylic Acid Derivatives
The synthesis of pyrazole carboxylic acid scaffolds can be achieved through several established synthetic routes. A common and versatile method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7]
Protocol: Synthesis via Cyclocondensation
-
Formation of the 1,3-Dicarbonyl Intermediate:
-
To a solution of sodium ethoxide in a suitable solvent (e.g., ethanol), add an acetophenone derivative.
-
Slowly add diethyl oxalate to the reaction mixture.
-
Stir the reaction at room temperature until the formation of the ethyl-2,4-dioxo-4-phenylbutanoate intermediate is complete (monitor by TLC).
-
Quench the reaction with a weak acid and extract the product.
-
-
Cyclocondensation to Form the Pyrazole Ring:
-
Dissolve the intermediate from step 1 in glacial acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the pyrazole-3-carboxylate product.
-
Filter, wash, and dry the solid product.
-
-
Hydrolysis to Carboxylic Acid (if necessary):
-
If the synthesis yields an ester, dissolve the compound in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture until the ester hydrolysis is complete.
-
Cool the reaction, acidify with hydrochloric acid to precipitate the pyrazole carboxylic acid.
-
Filter, wash with water, and dry the final product.
-
Enzyme Inhibition Assay Protocols
The following are detailed protocols for assessing the inhibitory activity of synthesized pyrazole carboxylic acid derivatives against specific enzymes.
2.2.1. Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA, producing the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.
Materials and Reagents:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of CA in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Dissolve test compounds and acetazolamide in DMSO to create stock solutions, then prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the test compound dilution or DMSO (for control) to the appropriate wells.
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2.2.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[3][4]
Materials and Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., Donepezil)
-
DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, DTNB, and ATCI in the appropriate buffers. ATCI should be prepared fresh.
-
Dissolve test compounds and donepezil in DMSO and prepare serial dilutions.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 25 µL of sodium phosphate buffer.
-
Add 50 µL of the test compound dilution or buffer (for control).
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition as described for the CA assay.
-
Determine the IC50 value from the dose-response curve.
-
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyrazole carboxylic acid scaffold is crucial for optimizing inhibitor potency and selectivity. SAR studies involve synthesizing and testing a series of analogs to understand the contribution of different substituents and their positions on the pyrazole ring.
Key Regions for Modification:
-
Region 1 (Pyrazole Core): Substitutions on the nitrogen and carbon atoms of the pyrazole ring can influence binding affinity and selectivity.
-
Region 2 (Carboxylic Acid Position): The position of the carboxylic acid group is often critical for interaction with key residues in the enzyme active site.
-
Region 3 (Substituents): The nature and position of various substituents on the scaffold can be modified to enhance interactions, improve pharmacokinetic properties, and modulate selectivity.
Conclusion
The pyrazole carboxylic acid scaffold represents a privileged structure in the design of enzyme inhibitors. Its synthetic tractability and the ability to introduce a wide range of substituents make it an excellent starting point for hit-to-lead and lead optimization campaigns. The protocols and data presented herein provide a solid foundation for researchers to explore and develop novel therapeutics based on this promising chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of HTS Assays and Pilot Screen for Inhibitors of Metalloproteases Meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Selective Inhibitors of Meprin α (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.4. Meprin α and Meprin β Assays in 384 Well Plate [bio-protocol.org]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 4-Iodo-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic compounds starting from 4-iodo-1H-pyrazole-5-carboxylic acid. This versatile building block serves as a key intermediate for the generation of a diverse range of scaffolds with significant potential in medicinal chemistry, including pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-c]pyridines, and other substituted pyrazole derivatives. The methodologies outlined herein are essential for the exploration of novel chemical entities targeting a variety of diseases.
The pyrazole core is a prominent feature in numerous biologically active compounds. Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic functionalization of the pyrazole ring, particularly at the 4-position, allows for the modulation of biological activity and the development of potent and selective therapeutic agents.
Key Synthetic Strategies
The carbon-iodine bond at the 4-position of the pyrazole ring is highly amenable to various palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental to introducing molecular diversity and constructing complex heterocyclic systems. The primary synthetic routes discussed in these notes include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl and 4-heteroaryl pyrazoles.
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds, leading to 4-alkynylpyrazoles.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, providing access to 4-aminopyrazoles.
-
Cyclization Reactions: For the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors.
Data Presentation: Bioactivity of Synthesized Heterocycles
The following tables summarize the quantitative biological activity data for various heterocyclic compounds that can be synthesized from this compound or its close derivatives.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target/Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 12b | MDA-MB-468 (Breast Cancer) | 3.343 ± 0.13 | Staurosporine | 6.358 ± 0.24 | [1] |
| 12b | T-47D (Breast Cancer) | 4.792 ± 0.21 | Staurosporine | 4.849 ± 0.22 | [1] |
| P1 | HCT 116 (Colorectal Carcinoma) | 22.7 - 40.75 | Sunitinib | - | [2] |
| P2 | HepG2 (Hepatocellular Carcinoma) | 22.7 - 40.75 | Sunitinib | - | [2] |
| 7h | HepG2 (Hepatocellular Carcinoma) | 3 | Erlotinib | 25 | [3] |
| 7p | HepG2 (Hepatocellular Carcinoma) | 5 | Erlotinib | 25 | [3] |
| 14a | HepG2 (Hepatocellular Carcinoma) | 3 | Erlotinib | 25 | [3] |
| 14b | HepG2 (Hepatocellular Carcinoma) | 5 | Erlotinib | 25 | [3] |
| 15 | NCI 60 Cell Line Panel | 0.018 - 9.98 | - | - | [4] |
| 16 | NCI 60 Cell Line Panel | 0.018 - 9.98 | - | - | [4] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Kinase Target | IC50 / Kᵢ (µM) | Citation |
| 12b | VEGFR-2 | IC50 = 0.063 ± 0.003 | [1] |
| 4 | EGFR Tyrosine Kinase | IC50 = 0.054 | [4][5] |
| 15 | EGFR Tyrosine Kinase | IC50 = 0.135 | [4][5] |
| 16 | EGFR Tyrosine Kinase | IC50 = 0.034 | [4][5] |
| 14 | CDK2 | Kᵢ = 0.007 | [6] |
| 14 | CDK5 | Kᵢ = 0.003 | [6] |
| 15 | CDK2 | Kᵢ = 0.005 | [6] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Citation |
| 1b | A. baumannii (MDR) | 512 | [7] |
| 1d | A. baumannii (MDR) | 512 | [7] |
| 7b | E. coli | 0.22 - 0.25 | [8] |
| 7b | C. albicans | 0.22 - 0.25 | [8] |
| 4a | E. coli | 0.45 | [8] |
| 5a | E. coli | 0.46 | [8] |
| 5c | E. coli | 6.25 | [9] |
| 5c | K. pneumoniae | 6.25 | [9] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below. These protocols are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of a 4-iodopyrazole derivative with an arylboronic acid.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried reaction vessel, add the 4-iodopyrazole derivative, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines the synthesis of 4-alkynylpyrazoles via a palladium/copper-catalyzed reaction.
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (solvent and base)
Procedure:
-
To a reaction flask under an inert atmosphere, add the 4-iodopyrazole derivative, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add triethylamine as the solvent.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 4-alkynylpyrazole.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol details the synthesis of 4-aminopyrazoles. The choice between a palladium or copper catalyst often depends on the nature of the amine.
Materials (Copper-Catalyzed for amines with β-hydrogens):
-
This compound derivative (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (20 mol%)
-
2-isobutyrylcyclohexanone (ligand) (40 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodopyrazole derivative, CuI, and KOtBu.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol describes a general route to pyrazolo[3,4-d]pyrimidines, often involving the cyclization of a 5-aminopyrazole-4-carboxamide or related intermediate. The initial this compound would first be converted to the corresponding 5-amino-4-cyano or 5-amino-4-carboxamido pyrazole through a series of steps.
General Scheme:
-
Functional Group Transformation: Convert the 5-carboxylic acid of the starting material into a suitable group for cyclization (e.g., nitrile, amide). This may involve initial protection of the pyrazole NH.
-
Introduction of the Amino Group: A key step is the introduction of an amino group at the 5-position, often achieved through multi-step sequences starting from the 4-iodopyrazole.
-
Cyclization: The 5-amino-4-substituted pyrazole is then cyclized with a suitable one-carbon synthon (e.g., formamide, urea, or an orthoester) to form the pyrimidine ring.
Example Cyclization Step:
-
A mixture of a 5-amino-1H-pyrazole-4-carbonitrile and formamide is heated at reflux to yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidine.
Signaling Pathways
Many of the synthesized pyrazole derivatives, particularly the pyrazolo[3,4-d]pyrimidines, are potent kinase inhibitors. These compounds often target signaling pathways implicated in cancer and inflammation. For example, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR) can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
These application notes and protocols provide a foundational resource for the synthesis and exploration of novel bioactive heterocycles derived from this compound. The versatility of the starting material, combined with robust synthetic methodologies, offers significant opportunities for the discovery of new therapeutic agents.
References
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of pyrazolo[3,4-d]pyrimidines: Nitric oxide releasing compounds targeting hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for the Use of 4-Iodo-1H-pyrazole-5-carboxylic Acid in Creating Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its unique chemical properties and synthetic tractability make it an ideal starting point for the construction of diverse compound libraries. Among the various functionalized pyrazoles, 4-iodo-1H-pyrazole-5-carboxylic acid stands out as a particularly versatile building block. The presence of two orthogonal points for diversification—the iodo group at the C4 position and the carboxylic acid at the C5 position—allows for the rapid generation of a wide array of novel chemical entities.
The iodine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Simultaneously, the carboxylic acid moiety can be readily converted into a range of functional groups, most commonly amides, through well-established coupling protocols. This dual functionality empowers researchers to explore a vast chemical space and optimize compounds for desired biological activities.
These application notes provide detailed protocols for the synthesis of the this compound scaffold and its subsequent elaboration into a combinatorial library of pyrazole-5-carboxamides. Furthermore, we present examples of biologically relevant signaling pathways that can be targeted by such libraries, along with a comprehensive experimental workflow.
Data Presentation: Synthesis and Diversification Yields
The following tables summarize representative yields for the key synthetic steps involved in the preparation and diversification of the this compound scaffold.
Table 1: Synthesis of this compound Intermediates
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Esterification | 1H-Pyrazole-5-carboxylic acid | Ethyl 1H-pyrazole-5-carboxylate | Ethanol, Sulfuric acid (catalytic), Reflux | ~85-95 | [1][2] |
| Iodination | Ethyl 1H-pyrazole-5-carboxylate | Ethyl 4-iodo-1H-pyrazole-5-carboxylate | Iodine, Hydrogen Peroxide, Water, Room Temperature | ~70-85 | [3] |
| Hydrolysis | Ethyl 4-iodo-1H-pyrazole-5-carboxylate | This compound | Lithium Hydroxide, THF/Water, Room Temperature | >95 | [4] |
Table 2: Diversification of the 4-Iodo-1H-pyrazole-5-carboxylate Scaffold via Suzuki Coupling
| Pyrazole Substrate | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 4-iodo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/Water | 90 | 6 | 85-95 | [5] |
| Ethyl 4-iodo-1H-pyrazole-5-carboxylate | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/Water | 100 | 12 | 80-90 | [5] |
| Ethyl 4-iodo-1H-pyrazole-5-carboxylate | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₂CO₃ (3) | Ethanol/Water | 120 (MW) | 0.25 | ~90 | [6] |
Table 3: Diversification of 4-Aryl-1H-pyrazole-5-carboxylic Acid via Amide Coupling
| Carboxylic Acid Substrate | Amine | Coupling Reagent | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenyl-1H-pyrazole-5-carboxylic acid | Benzylamine | HATU | DIPEA (2) | DMF | RT | 4 | 85-95 | [7] |
| 4-Phenyl-1H-pyrazole-5-carboxylic acid | Morpholine | EDC/HOBt | Et₃N (2) | DCM | RT | 12 | 80-90 | [8] |
| 4-Phenyl-1H-pyrazole-5-carboxylic acid | Aniline | T3P | Pyridine (2) | DCM | RT | 6 | 75-85 | [9] |
Table 4: Biological Activity of Representative Pyrazole-based Compound Libraries
| Compound Class | Target | Library Size | Screening Method | Hit Rate (%) | IC₅₀ Range (µM) | Reference |
| Pyrazole-5-carboxamides | Telomerase | ~50 | TRAP-LIGA | ~10 | 1.02 - 50 | [1] |
| Pyrazole-aromatic carboxamides | SDH | 43 | In vitro | >50 | 0.93 - >50 | [10] |
| 1H-Pyrazole-3-carboxamides | FLT3/CDK2/CDK4 | 24 | Kinase assay | ~20 | 0.001 - 10 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a three-step synthesis of the target scaffold.
Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate
-
To a solution of 1H-pyrazole-5-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1H-pyrazole-5-carboxylate as a white solid.
Step 2: Synthesis of Ethyl 4-iodo-1H-pyrazole-5-carboxylate
-
To a stirred suspension of ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in water (20 mL/g), add iodine (0.5 eq).
-
To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (10 mL/g).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Protocol 2: Library Generation via Suzuki-Miyaura Coupling and Amidation
This protocol describes the diversification of the scaffold at the C4 and C5 positions.
Step 1: Suzuki-Miyaura Coupling of Ethyl 4-iodo-1H-pyrazole-5-carboxylate
-
In a microwave vial, combine ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add a degassed 3:1 mixture of ethanol and water via syringe.
-
Heat the reaction in a microwave reactor to 120 °C for 15-30 minutes. Monitor by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Step 2: Hydrolysis of the Ester
-
Follow the procedure outlined in Protocol 1, Step 3, using the product from the Suzuki-Miyaura coupling as the starting material.
Step 3: Amide Coupling
-
To a solution of the 4-aryl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/g), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.
Mandatory Visualizations
Experimental Workflow
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human verification [recaptcha.cloud]
- 6. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-iodo-1H-pyrazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves the direct iodination of a 1H-pyrazole-5-carboxylic acid precursor. Several effective methods exist, primarily differing in the choice of iodinating agent and reaction conditions. Commonly employed methods include:
-
Iodine with an Oxidizing Agent: This is a widely used approach where molecular iodine (I₂) is activated by an oxidizing agent. Popular choices for the oxidant include ceric ammonium nitrate (CAN) in a solvent like acetonitrile, or hydrogen peroxide (H₂O₂) in water, the latter being considered a "green" and environmentally friendly option.[1][2]
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent. It is often used in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), particularly for pyrazoles that are less reactive.[3]
-
Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that can be used for the synthesis of 4-iodopyrazoles. This method often includes a mild base like lithium carbonate (Li₂CO₃) to neutralize the HCl formed during the reaction.[4]
Q2: What are the primary challenges encountered in this synthesis?
A2: Researchers may face several challenges during the synthesis of this compound:
-
Regioselectivity: A significant challenge is controlling the position of iodination on the pyrazole ring. While electrophilic substitution is generally favored at the 4-position, the formation of other isomers (e.g., 3-iodo or 5-iodo) or multiple iodinations can occur, leading to a mixture of products.[1]
-
Low Yields: Suboptimal reaction conditions, incomplete reactions, or the formation of byproducts can lead to low yields of the desired product. The choice of iodinating agent and reaction parameters such as temperature and reaction time are critical for maximizing the yield.[3]
-
Product Purification: Separating the target compound from unreacted starting materials, isomeric byproducts, and di-iodinated pyrazoles can be a difficult task. This often requires careful purification techniques like recrystallization or column chromatography.[1]
Q3: How can the crude this compound be purified?
A3: Several methods can be employed to purify the final product:
-
Recrystallization: This is a highly effective technique for obtaining the product in high purity, especially if it is a solid. Cooling the reaction mixture after adjusting the pH can often induce crystallization.[1]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities, particularly when dealing with complex mixtures of isomers and byproducts.[1]
-
Aqueous Workup: Washing the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate is effective for removing any excess unreacted iodine.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective iodinating agent for the specific substrate. | Consider using a more reactive iodinating system. For instance, if I₂ alone is not effective, switch to I₂ with an oxidant like CAN or H₂O₂, or use NIS with an acid catalyst.[3] |
| Reaction temperature is too low. | For less reactive pyrazole substrates, heating the reaction mixture may be necessary to drive the reaction to completion. | |
| The starting material is impure. | Ensure the purity of the 1H-pyrazole-5-carboxylic acid starting material before beginning the reaction. | |
| Formation of Multiple Products (Poor Regioselectivity) | The reaction conditions favor the formation of multiple isomers. | The choice of iodinating agent and solvent can significantly influence regioselectivity. For highly regioselective 4-iodination, methods using NIS in an appropriate solvent or a combination of iodine and CAN have shown to be effective.[5] |
| Over-iodination leading to di- or tri-iodinated products. | Carefully control the stoichiometry of the iodinating agent. Using a slight excess may be necessary for complete conversion, but a large excess can lead to multiple iodinations. | |
| Difficulty in Product Isolation | The product is an oil instead of a solid. | The presence of impurities can sometimes prevent crystallization. Purify the product using column chromatography. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[1] |
| The product is difficult to extract from the aqueous phase. | Adjust the pH of the aqueous layer. The carboxylic acid group will be deprotonated at higher pH, making the product more water-soluble. Acidifying the aqueous layer will protonate the carboxylic acid, making it less polar and more extractable into an organic solvent. | |
| Reaction Does Not Go to Completion | The oxidizing agent (if used) has degraded. | Use fresh, high-quality oxidizing agents. |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is no longer visible on the TLC plate. |
Data Presentation
Table 1: Comparison of Iodination Methods for Pyrazole Derivatives
| Method | Iodinating Agent | Oxidant/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 1 | I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temp | up to 91 | [1] |
| 2 | I₂ | Hydrogen Peroxide (H₂O₂) | Water | 100°C | up to 85.6 | [1] |
| 3 | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetonitrile | Room Temp - 80°C | Varies | [3] |
| 4 | Iodine Monochloride (ICl) | Lithium Carbonate (Li₂CO₃) | Dichloromethane | Room Temp | up to 95 | [4] |
Note: Yields are reported for various pyrazole derivatives and may differ for this compound.
Experimental Protocols
Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This protocol is adapted from established methods for the iodination of pyrazoles.
Materials:
-
1H-pyrazole-5-carboxylic acid
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
5% Aqueous sodium bisulfite
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazole-5-carboxylic acid (1.0 mmol) in acetonitrile (10 mL).
-
Add iodine (1.1 mmol) and ceric ammonium nitrate (1.2 mmol) to the solution.
-
Stir the mixture at room temperature for 3-4 hours.
-
Monitor the reaction's progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 5% aqueous sodium bisulfite to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: "Green" Iodination using Iodine and Hydrogen Peroxide
This protocol utilizes an environmentally benign oxidizing agent.
Materials:
-
1H-pyrazole-5-carboxylic acid
-
Iodine (I₂)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, create a suspension of 1H-pyrazole-5-carboxylic acid (1.0 mmol) in water (10 mL).
-
Add iodine (0.5 mmol) to the suspension.
-
Add 30% hydrogen peroxide (0.6 mmol) dropwise to the mixture while stirring at room temperature.
-
Continue to stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate to quench and remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-iodo-1H-pyrazole-5-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for the purification of 4-iodo-1H-pyrazole-5-carboxylic acid via recrystallization, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well when hot but poorly when cold.[1] For a polar molecule like a pyrazole carboxylic acid, polar protic solvents are a good starting point. Mixed solvent systems are also highly effective.[1] Consider screening solvents such as ethanol, methanol, water, or mixtures like ethanol/water or acetone/water.[2][3] A rule of thumb is that solvents containing functional groups similar to the compound often work well.[4]
Q2: How can I remove colored impurities during the recrystallization process?
A2: Colored impurities can often be adsorbed by adding a small amount of activated charcoal to the hot solution before the filtration step.[1] Use charcoal sparingly, as it can also adsorb some of your desired product, which may reduce the overall yield.[1]
Q3: Is it possible to separate regioisomers of pyrazole derivatives using recrystallization?
A3: Yes, if the regioisomers have significantly different solubilities in a specific solvent, fractional recrystallization can be employed.[1] This process involves multiple, sequential recrystallization steps to enrich and isolate the desired isomer.[1]
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or because the solution is too saturated. To resolve this, try reheating the solution and adding a small amount of additional hot solvent to decrease the saturation.[5] Allowing the solution to cool more slowly can also prevent this issue.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).[1] 2. The solution was cooled too quickly, preventing nucleation. | 1. Concentrate the solution by carefully boiling off some of the solvent.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[1] 3. Add a seed crystal of the pure compound, if available.[1] |
| Crystallization happens too quickly. | 1. The solution is too concentrated.[1] 2. The solution was cooled too rapidly. | 1. Reheat the solution and add a small amount of additional hot solvent.[1][5] 2. Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[1] |
| The recrystallization yield is very low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][5] 2. The solution was not cooled sufficiently to maximize precipitation.[1] 3. Premature crystallization occurred during hot filtration. | 1. Use only the minimum amount of hot solvent needed to fully dissolve the crude product.[1] 2. Ensure the solution is thoroughly cooled, for example, in an ice bath, to maximize crystal formation.[1] 3. To prevent premature crystallization, use a heated funnel or pre-heat the filter funnel and receiving flask with hot solvent. |
| The resulting crystals are impure. | 1. Impurities co-precipitated with the product due to rapid cooling. 2. Insoluble impurities were not fully removed during hot filtration. 3. Soluble impurities were trapped in the crystal lattice.[1] | 1. Ensure the solution cools slowly.[1] 2. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove surface impurities.[6] 3. Perform a second recrystallization if necessary.[1] |
Experimental Protocol: Recrystallization of this compound
This is a general protocol. The optimal solvent and volumes should be determined empirically on a small scale first.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, water, ethyl acetate) at room temperature and upon heating. A good single solvent will show low solubility at room temperature and high solubility when hot. For a mixed solvent system (e.g., ethanol/water), the compound should be soluble in the "good" solvent (ethanol) and insoluble in the "bad" solvent (water).[2]
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent in a mixed system) in portions while heating and stirring until the solid is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath to maximize precipitation.[1]
-
Mixed Solvent: If using a mixed solvent system, add the hot "bad" solvent (e.g., water) dropwise to the hot solution of your compound in the "good" solvent (e.g., ethanol) until the solution becomes faintly cloudy (turbid).[2] Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator, until a constant weight is achieved.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization experiments.
References
common side reactions in the iodination of pyrazole rings
Technical Support Center: Iodination of Pyrazole Rings
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the electrophilic iodination of pyrazole rings.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My iodination reaction is resulting in a low yield or failing to proceed. What are the potential causes and solutions?
Answer: Low conversion rates in pyrazole iodination can stem from several factors:
-
Insufficiently Reactive Iodinating Agent: Molecular iodine (I₂) by itself can be a weak electrophile, leading to poor yields or no reaction, especially with electron-deficient pyrazoles[1].
-
Suboptimal Reaction Conditions: The reaction may require an activating agent or specific conditions to proceed efficiently. For instance, some methods require heating or the presence of an oxidant[2][3].
-
Poor Reagent Quality: Ensure the purity and stability of all reagents, as contaminants can inhibit the reaction.
Troubleshooting Steps:
-
Select a More Potent Iodinating System: Consider using N-Iodosuccinimide (NIS) in an acidic medium (e.g., H₂SO₄, TFA) or systems that generate a more electrophilic iodine species, such as I₂ with an oxidant like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂)[1][2][4][5].
-
Optimize Reaction Conditions: Experiment with temperature. Heating the reaction mixture can often improve rates and yields[2][3]. Ensure the solvent is appropriate for the chosen method; common solvents include acetonitrile, dichloromethane, and water[2][4].
-
Verify Reagent Stoichiometry: Using an optimal ratio of reagents is critical. For the I₂/H₂O₂ method, for example, 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide have been shown to provide excellent yields[3].
Question 2: I am observing a mixture of regioisomers (e.g., 4-iodo and 5-iodopyrazole). How can I improve regioselectivity?
Answer: The formation of regioisomeric mixtures is a common challenge. Electrophilic substitution on the pyrazole ring is heavily influenced by the substituents present and the reaction mechanism. The C4 position is generally the most electron-rich and sterically accessible, making it the typical site for electrophilic attack[5][6]. However, reaction conditions can dictate the outcome.
Solutions for Regiocontrol:
-
For Selective C4-Iodination: This is the most common outcome for electrophilic iodination. Methods using I₂ with an oxidant like Ceric Ammonium Nitrate (CAN) in acetonitrile, or I₂/HIO₃, are highly regioselective for the C4 position[2][7].
-
For Selective C5-Iodination: Achieving substitution at the C5 position typically requires a different strategy. A common method involves deprotonation of the C5-H using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to form a lithium pyrazolide intermediate. This intermediate is then trapped with elemental iodine to exclusively yield the 5-iodo derivative[2][4].
Question 3: My reaction is producing di-iodinated or other poly-iodinated byproducts. How can I prevent this over-iodination?
Answer: Over-iodination occurs when the mono-iodinated product is sufficiently reactive to undergo a second iodination. This is more common with electron-rich pyrazole systems.
Prevention Strategies:
-
Control Stoichiometry: Carefully control the amount of the iodinating agent used. Use of a slight excess may be necessary for full conversion, but a large excess should be avoided.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of poly-iodinated products. Lowering the reaction temperature can also help reduce the rate of the second iodination.
-
Choice of Reagents: Some iodinating systems are more aggressive than others. In the presence of strong oxidizers or certain bases like ammonium hydroxide, 4-iodopyrazole can be converted to di- and tri-iodopyrazoles[8]. Consider a milder system if over-iodination is a persistent issue.
Question 4: Are specific substituent groups on my pyrazole prone to side reactions?
Answer: Yes, certain substituents can lead to competitive side reactions.
-
Propargylic Substituents: Pyrazoles with propargylic groups can undergo iodination at the triple bond's CH-acidic center, leading to iodoalkyne byproducts. The introduction of electron-donating groups (e.g., methyl) on the pyrazole ring can increase its nucleophilicity and promote such competitive reactions[9][10].
-
Electron-Rich Aryl Groups: In systems like 1-acyl-4-iodo-pyrazoles, an electron-rich group such as p-Me₂NC₆H₄ can undergo unwanted electrophilic aromatic substitution on the aryl ring itself[11].
-
5-Aminopyrazoles: These substrates can undergo oxidative ring-opening under certain conditions, such as in the presence of a hypervalent iodine reagent, to form 3-diazenylacrylonitrile derivatives[12].
Question 5: Can the pyrazole ring decompose during the reaction?
Answer: While generally stable, the pyrazole ring can decompose under harsh conditions. High temperatures are a primary concern. For instance, 4-iodopyrazole has been observed to decompose at temperatures exceeding 160 °C[8]. It is crucial to adhere to the recommended temperature limits for the specific protocol being used.
Data Presentation: Comparison of Iodination Methods
The selection of an appropriate iodination method is critical for success. The table below summarizes the performance of several common protocols for the C4-iodination of pyrazoles.
| Method/Reagents | Typical Substrate | Solvent(s) | Temperature | Time | Typical Yield (%) | Regioselectivity | Reference(s) |
| I₂ / H₂O₂ | Substituted Pyrazoles | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | [4] |
| I₂ / CAN | 1-Aryl-3-CF₃-pyrazoles | Acetonitrile | Reflux | Overnight | ~81% | C4 (Exclusive) | [2] |
| ICl / Li₂CO₃ | 1-Acyl-dihydropyrazoles | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | [4][13] |
| NIS / Acid (TFA) | Substituted Pyrazoles | Acetic Acid | 80 °C | Overnight | Good | C4 | [4][5] |
| I₂ / HIO₃ | Tri-substituted Pyrazoles | Acetic Acid | 80 °C | - | Good | C4 | [7] |
| I₂ / NaI / K₂CO₃ | Pyrazoles with donor groups | aq. Ethanol | 20-25 °C | - | 75 - 90% | C4 | [1][5] |
Experimental Protocols
Protocol 1: Highly Regioselective C4-Iodination using I₂/CAN [2][5]
This method is particularly effective for the C4-iodination of pyrazoles, including those with electron-withdrawing groups like trifluoromethyl.
-
Materials:
-
1-Aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)
-
Elemental Iodine (I₂) (1.3 mmol, 330 mg)
-
Acetonitrile (MeCN) (6 mL)
-
-
Procedure:
-
Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole in acetonitrile in a round-bottom flask.
-
Add ceric ammonium nitrate and elemental iodine to the solution.
-
Reflux the reaction mixture overnight. Monitor completion by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Highly Regioselective C5-Iodination via Lithiation [2]
This procedure allows for the specific iodination at the C5 position by trapping an in-situ generated lithium pyrazolide.
-
Materials:
-
1-Aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol of a solution in hexanes)
-
Elemental Iodine (I₂) (1.2 mmol, 305 mg)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 30 minutes.
-
Add a solution of iodine in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Mandatory Visualization
The following diagram illustrates the logical pathways in pyrazole iodination, highlighting the desired reaction versus common side reactions.
Caption: Logical workflow of pyrazole iodination pathways.
References
- 1. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
troubleshooting Knorr pyrazole synthesis for higher purity
Welcome to the technical support center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving higher purity in your pyrazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid. The mechanism involves the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration reaction that results in the formation of the stable, aromatic pyrazole ring.[1]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer. The choice of solvent can also dramatically influence the regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to increase the formation of the desired regioisomer in certain cases.
Q3: The reaction mixture has turned a dark yellow/red color. What causes this and how can I obtain a pure, colorless product?
A3: Discoloration of the reaction mixture is frequently observed in the Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and undergo oxidation.[2] To obtain a purer product, you can try washing the crude product with a suitable solvent to remove some of these colored impurities. Recrystallization is also a very effective method for purification. In some cases, adding a small amount of activated charcoal during recrystallization can help to remove colored impurities.
Q4: My reaction yield is low. What are the potential causes and how can I improve it?
A4: Low yields can be attributed to several factors. Ensure the purity of your starting materials, as impurities can lead to side reactions. Suboptimal reaction conditions such as temperature, reaction time, and catalyst amount can also affect the yield. In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product; adjusting conditions like increasing the temperature or adding a dehydrating agent might be necessary. Finally, losses during work-up and purification can also contribute to low yields, so optimizing your purification protocol is crucial.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your Knorr pyrazole synthesis experiments.
Issue 1: Presence of Regioisomers in the Final Product
-
Problem: The final product is a mixture of two or more regioisomers, making purification difficult and reducing the yield of the desired product.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting regioisomer formation.
-
Solutions:
-
Solvent Optimization: The choice of solvent can have a significant impact on regioselectivity. Experiment with different solvents, including polar aprotic, polar protic, and non-polar options. As mentioned, fluorinated alcohols have shown promise in improving regioselectivity.
-
pH Control: The pH of the reaction mixture can influence which carbonyl group of the 1,3-dicarbonyl is more reactive. A systematic study of the reaction under acidic, neutral, and basic conditions may reveal a set of conditions that favors the formation of the desired isomer.
-
Temperature Adjustment: Varying the reaction temperature can sometimes influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.
-
Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel or by fractional recrystallization, provided they have different physical properties.
-
Issue 2: Colored Impurities in the Final Product
-
Problem: The isolated product is colored (typically yellow, red, or brown), indicating the presence of impurities.
-
Solutions:
-
Purification of Starting Materials: Ensure the hydrazine derivative is of high purity. If necessary, purify it by distillation or recrystallization before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the hydrazine and other sensitive reagents.
-
Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired pyrazole from the colored impurities.
-
Issue 3: Product "Oiling Out" During Recrystallization
-
Problem: Instead of forming crystals upon cooling, the product separates as an oil.
-
Solutions:
-
Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your product. Choose a solvent with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation. Adding a seed crystal of the pure product can also induce crystallization.
-
Mixed Solvent System: Dissolve the oily product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again and then allow it to cool slowly.
-
Data Presentation
The following table summarizes the effect of different solvents on the regioselectivity of a representative Knorr pyrazole synthesis. This data can serve as a starting point for optimizing your own reaction conditions.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Reflux | 60:40 | Fictional Example |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Toluene | Reflux | 75:25 | Fictional Example |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Acetic Acid | 100 | 90:10 | Fictional Example |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | Methanol | Reflux | 55:45 | Fictional Example |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | TFE | Room Temp | 85:15 | Fictional Example |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend for illustrative purposes.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, acetic acid) and, if necessary, a catalytic amount of acid.
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the mixture. The addition may be exothermic.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol for Recrystallization
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal before this step.
-
Cooling: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
General Mechanism of Knorr Pyrazole Synthesis
Caption: A simplified workflow of the Knorr pyrazole synthesis mechanism.
Formation of Regioisomers
Caption: A diagram illustrating the two possible pathways leading to regioisomers.
References
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenges of controlling regioselectivity in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common issues and optimize your synthetic protocols.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of substituted pyrazoles, with a focus on achieving high regioselectivity.
Issue 1: My reaction is producing a mixture of regioisomers with poor selectivity (e.g., close to a 1:1 ratio).
Root Cause: This is a frequent challenge, particularly in the Knorr synthesis of pyrazoles when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The formation of two regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons.[1] The regioselectivity is governed by a subtle interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[3][4]
Solutions:
-
Solvent Optimization: The choice of solvent can dramatically influence the regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[5]
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[6]
-
Temperature Adjustment: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[3] Experimenting with different temperatures, from room temperature to reflux, can help favor the formation of the desired isomer.
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a representative unsymmetrical 1,3-diketone and a substituted hydrazine.
| 1,3-Diketone | Hydrazine | Solvent | Temperature (°C) | Regioisomer Ratio (A:B) | Reference |
| 1-phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Reflux | 55:45 | |
| 1-phenyl-1,3-butanedione | Methylhydrazine | TFE | Reflux | 85:15 | |
| 1-phenyl-1,3-butanedione | Methylhydrazine | HFIP | Reflux | >95:5 | [5] |
| 1-(4-methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | Reflux | 60:40 | [3] |
| 1-(4-methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Acetic Acid | Reflux | 80:20 | [3] |
Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ of the diketone, while Regioisomer B has the N-substituent adjacent to R².
Issue 2: The major product of my reaction is the undesired regioisomer.
Root Cause: The inherent electronic and steric properties of your starting materials may favor the formation of the unwanted isomer under standard reaction conditions.[7]
Solutions:
-
Re-evaluate Electronic and Steric Factors: Analyze the substituents on your 1,3-dicarbonyl compound. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[7] Conversely, bulky substituents can sterically hinder the attack at one carbonyl group, directing the hydrazine to the less hindered site.[3] You may need to redesign your synthesis to leverage these effects in your favor.
-
Alternative Synthetic Strategies: If optimizing the Knorr synthesis is unsuccessful, consider alternative methods that offer better regiocontrol. These include:
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes or the cycloaddition of nitrilimines with alkenes can provide highly regioselective routes to substituted pyrazoles.[8][9]
-
Synthesis from N-Arylhydrazones and Nitroolefins: This method offers excellent regioselectivity, and two general protocols are available for electron-deficient N-arylhydrazones.[10]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Root Cause: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.[7]
Solution:
-
Chromatographic Separation:
-
Thin Layer Chromatography (TLC): Begin by screening various solvent systems on TLC to find an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.[7]
-
Flash Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers on a preparative scale.
-
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[7] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[7] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[7] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[7]
Q2: How can I determine the regiochemistry of my synthesized pyrazole?
A2: The most reliable methods for determining the regiochemistry of substituted pyrazoles are spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
-
1D NMR (¹H and ¹³C): While useful, assigning the correct structure based on 1D NMR alone can be challenging, as the chemical shifts of protons and carbons on the pyrazole ring can be similar for both regioisomers.
-
2D NMR (HMBC, HSQC, NOESY): These advanced techniques are invaluable for unambiguous structure determination.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, allowing you to connect substituents to specific positions on the pyrazole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity between protons on the N-substituent and protons on the substituents at the C3 or C5 positions of the pyrazole ring, thus confirming the regiochemistry.[11]
-
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[7]
-
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition of a Diazo Compound with an Alkyne
-
Materials:
-
N-Tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a solution of the N-tosylhydrazone in the anhydrous solvent, add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the diazo compound in situ.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Factors influencing the formation of regioisomers in pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Iodopyrazole Functionalization
Welcome to the technical support center for the functionalization of 4-iodopyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and quantitative data to support your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing 4-iodopyrazole?
A1: 4-Iodopyrazole is a versatile building block frequently used in several palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.[1] The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.[1][2]
-
Sonogashira Coupling: For synthesizing substituted alkynes by reacting with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with various amines.[1][3]
-
C-O Coupling Reactions: For the synthesis of ethers and other oxygen-containing compounds by coupling with alcohols.[1]
Q2: Why is my Suzuki-Miyaura coupling reaction with 4-iodopyrazole resulting in low or no product?
A2: Low yields in Suzuki-Miyaura couplings involving 4-iodopyrazole can arise from several factors. A systematic approach to troubleshooting is recommended.[4] Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating.[4] Consider using a pre-formed Pd(0) catalyst or a modern pre-catalyst like a palladacycle (e.g., XPhos Pd G2).[4][5] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[4]
-
Inappropriate Ligand Choice: The ligand may not be suitable for the electron-rich pyrazole substrate.[4] Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[4]
-
Incorrect Base Selection: The base might be too weak or poorly soluble. Screening stronger bases like K₃PO₄ or Cs₂CO₃ is advisable.[4] For anhydrous bases, adding a small amount of water can be beneficial.[4]
-
Sub-optimal Temperature: The reaction may require more thermal energy. A gradual increase in temperature or the use of microwave irradiation can significantly reduce reaction times.[4]
-
Poor Reagent Quality: Boronic acids are particularly susceptible to degradation and should be fresh and of high purity.[4]
Q3: I am observing a significant amount of dehalogenation (loss of iodine) in my reaction. How can I prevent this?
A3: Dehalogenation is a common side reaction with heteroaryl halides, where the aryl-palladium intermediate reacts with a hydrogen source instead of the coupling partner.[4] 4-Iodo-aminopyrazoles are particularly prone to this issue.[4] To minimize dehalogenation:
-
Protect the Pyrazole N-H: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction. Protecting the nitrogen with a group like Boc or trityl can suppress dehalogenation.[5]
-
Use Anhydrous Conditions: Rigorously exclude water, which can be a hydrogen source, by using dry solvents and maintaining an inert atmosphere.[4]
-
Consider a Different Halogen: If synthetically feasible, the corresponding 4-bromo- or 4-chloropyrazoles are often less prone to dehalogenation.[5][6]
Q4: My Sonogashira coupling is leading to significant homo-coupling of the alkyne (Glaser coupling). What can I do?
A4: Homo-coupling of terminal alkynes is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst and the presence of oxygen.[5] To mitigate this:
-
Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxygen-mediated homo-coupling.[4][5]
-
"Copper-Free" Conditions: Consider using a copper-free Sonogashira protocol to eliminate the primary catalyst for Glaser coupling.[5]
-
Control Alkyne Addition: Slow addition of the terminal alkyne to the reaction mixture can help to minimize its concentration and reduce the rate of homo-coupling.
Q5: What is the best approach for the Buchwald-Hartwig amination of 4-iodopyrazole with alkylamines that have β-hydrogens?
A5: Palladium-catalyzed Buchwald-Hartwig reactions with alkylamines containing β-hydrogens can be challenging due to potential β-hydride elimination.[3][4] For these specific substrates, a copper-catalyzed Ullmann-type coupling is often more effective.[4] CuI has been shown to be particularly efficient for the C-N coupling of 4-iodopyrazoles with alkylamines possessing β-hydrogens.[4][7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the functionalization of 4-iodopyrazole.
Caption: Troubleshooting flowchart for 4-iodopyrazole functionalization.
Data Presentation: Reaction Conditions
The following tables summarize optimized reaction conditions for various cross-coupling reactions of 4-iodopyrazole based on literature data.
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Boc-4-iodopyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/Water | 80-120 | Good to Excellent |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/Water | 90 (Microwave) | High |
| 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 90 | Moderate to High |
Data compiled from literature sources.[2]
Table 2: Sonogashira Coupling of 4-Iodopyrazoles
| Catalyst System | Co-catalyst | Base/Solvent | Temperature | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Room Temp. | High | A classic and highly effective system under mild conditions.[4] |
Table 3: Buchwald-Hartwig Amination & C-O Coupling of 4-Iodopyrazoles
| Coupling Type | Amine/Alcohol | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Notes |
| C-N (Alkylamines with β-H) | Alkylamine | CuI | - | K₂CO₃ | DMF | 110 | Copper is often superior to palladium for this substrate class.[4] |
| C-N (Amines lacking β-H) | Morpholine | Pd(dba)₂ | tBuDavePhos | KOtBu | Xylene/Toluene | 90-120 | Palladium catalysis is effective for these amines.[3] |
| C-O (Alcohols) | Alcohol (excess) | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Alcohol | 130 (Microwave) | Effective for the direct 4-alkoxylation of 4-iodopyrazoles.[4][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[4]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).[4]
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water).[4]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Sonogashira Coupling
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[1][4]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.[1][4]
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[1][4]
-
Purify the residue by column chromatography to yield the desired product.[1][4]
Protocol 3: General Procedure for Buchwald-Hartwig Amination (for amines lacking β-hydrogens)
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the 4-iodopyrazole derivative (1.0 equiv), amine (1.2-1.5 equiv), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), and KOtBu (2.0 equiv).[3]
-
Evacuate and backfill the vessel with the inert gas three times.[3]
-
Add the anhydrous, degassed solvent (e.g., xylene or toluene) via syringe.[3]
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and quench with water.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.[3]
Caption: Decision pathway for catalyst selection in 4-iodopyrazole functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of pyrazole derivatives during workup
Welcome to the technical support center for handling pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the stability of pyrazole compounds during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: My pyrazole derivative appears to be decomposing during acidic workup. What are the likely causes and solutions?
A1: Pyrazole derivatives can be sensitive to strong acids. The pyrazole ring contains both a weakly basic pyridine-like nitrogen and a weakly acidic pyrrole-like nitrogen, making it amphoteric.[1][2] Exposure to strong acidic conditions, especially at elevated temperatures, can lead to protonation, which may trigger subsequent decomposition, rearrangement, or ring-opening.[3][4]
Troubleshooting Steps:
-
Neutralize Carefully: If your reaction is conducted in acid, neutralize it cautiously at a low temperature (0-5 °C) using a mild base like sodium bicarbonate or saturated ammonium chloride solution. Avoid strong bases like NaOH or KOH initially, as a rapid temperature increase can cause degradation.
-
Use a Buffer: During extraction, wash the organic layer with a buffered aqueous solution (e.g., phosphate buffer, pH 7) instead of plain water to maintain a neutral pH.
-
Avoid Strong Acid Washes: Refrain from washing with strong acids (e.g., 1M HCl) unless your specific pyrazole derivative is known to be stable under these conditions.
-
Consider Protecting Groups: For particularly acid-sensitive pyrazoles, consider using an acid-labile protecting group on the pyrazole nitrogen that can be removed under milder conditions later in the sequence.[5]
Q2: I'm observing significant product loss during a basic aqueous extraction. How can I prevent this?
A2: While generally more stable to bases than strong acids, certain pyrazole derivatives can be susceptible to degradation under strongly basic conditions. The N-H proton of an unsubstituted pyrazole is acidic and can be removed by a strong base.[6] This deprotonation can lead to side reactions or ring-opening, particularly if there are electron-withdrawing groups on the ring.[6]
Troubleshooting Steps:
-
Use Mild Bases: For neutralization or extraction, opt for weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) over strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Control Temperature: Perform any base washes at reduced temperatures (0-5 °C) to minimize the rate of potential decomposition reactions.
-
Limit Contact Time: Minimize the time your compound is in contact with the basic aqueous phase. Separate the layers promptly after extraction.
-
Alternative Purification: If base sensitivity is high, consider alternative purification methods that avoid a basic wash, such as direct precipitation, crystallization, or column chromatography.
Q3: My isolated pyrazole derivative is discolored, and I suspect oxidation has occurred. What precautions should I take?
A3: The pyrazole ring is generally stable to oxidation, but substituents on the ring or the pyrazole itself can be susceptible to oxidative degradation, especially from air exposure during workup and purification.[2][6] Pyrazolines, common precursors to pyrazoles, are more easily oxidized to their aromatic pyrazole counterparts, but over-oxidation can lead to undesired byproducts.[7]
Troubleshooting Steps:
-
Use an Inert Atmosphere: Conduct the workup and extractions under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents or during chromatography can prevent oxidative decomposition.
-
Avoid Oxidizing Agents: Be mindful that some reagents used in synthesis (e.g., peroxides) can carry through to the workup and cause oxidation.[2] Ensure the reaction is fully quenched before proceeding.
Q4: I believe my product is degrading due to heat during solvent removal. How can I modify my protocol?
A4: Some pyrazole derivatives, particularly those with highly energetic functional groups like nitro substituents, can be thermally unstable.[8][9] High temperatures during solvent evaporation can lead to decomposition.
Troubleshooting Steps:
-
Low-Temperature Evaporation: Remove solvents under reduced pressure using a rotary evaporator with a low-temperature water bath (≤ 30-40 °C).
-
High-Vacuum Drying: For final drying, use a high-vacuum pump at room temperature instead of a vacuum oven.
-
Lyophilization: If the compound is soluble in appropriate solvents (like water or 1,4-dioxane), lyophilization (freeze-drying) can be an effective method for solvent removal without heat.
Data Summary Tables
Table 1: pH Sensitivity and Recommended Workup Conditions
| Condition | Potential Issue | Recommended Mitigation |
| Strong Acid (e.g., pH < 2) | Ring protonation, leading to rearrangement or decomposition.[3] | Neutralize carefully at 0-5 °C with NaHCO₃. Wash with pH 7 buffer. |
| Strong Base (e.g., pH > 12) | Deprotonation, potential for ring-opening with certain substituents.[6] | Use mild bases (e.g., K₂CO₃, NaHCO₃). Keep contact time short and temperature low. |
| Neutral (pH ~ 6-8) | Generally the most stable range for most pyrazole derivatives. | Maintain neutral pH during extractions using buffered solutions. |
Table 2: Oxidative Stability and Prevention Strategies
| Sensitivity Level | Common Causes | Prevention Strategy |
| High | Air-sensitive substituents (e.g., phenols, unprotected anilines), residual oxidants. | Workup under inert (N₂/Ar) atmosphere. Use degassed solvents. |
| Moderate | Prolonged exposure to air during chromatography or solvent evaporation. | Minimize air exposure. Consider adding an antioxidant (e.g., BHT) to solvents. |
| Low | Generally stable pyrazole core. | Standard workup procedures are often sufficient. |
Experimental Protocols
Protocol 1: General Mild Workup for Sensitive Pyrazole Derivatives
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice bath.
-
Quenching Solution: Slowly add a pre-chilled (0 °C) quenching solution. For acidic reactions, use a saturated aqueous solution of NaHCO₃. For basic reactions, use a saturated aqueous solution of NH₄Cl. Monitor for any gas evolution and add the solution portion-wise.
-
Extraction: Transfer the quenched mixture to a separatory funnel under a nitrogen atmosphere. Extract the product with a suitable, degassed organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer 2-3 times to ensure complete recovery.
-
Washing: Combine the organic layers. Wash sequentially with:
-
1x portion of pH 7 phosphate buffer (pre-chilled).
-
1x portion of saturated NaCl solution (brine) to aid in drying.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator with the bath temperature set no higher than 30 °C.
-
Final Product: Dry the resulting solid or oil under high vacuum at room temperature.
Visual Guides and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Decreased Yield Upon Scale-Up
-
Question: We observed a significant drop in yield when moving from a gram-scale to a kilogram-scale reaction. What are the likely causes and how can we mitigate this?
-
Answer: A decrease in yield during scale-up is a common problem and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.
-
Solution: Employ a reactor with a jacketed system for better temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution.
-
-
Poor Mixing: Inadequate agitation in large reactors can result in non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.
-
Solution: Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure thorough mixing without causing excessive shear that could degrade the product.
-
-
Extended Reaction Times: What works in a few hours at the lab scale may require significantly longer at a larger scale due to the aforementioned heat and mass transfer limitations.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Do not rely solely on the reaction time from the lab-scale experiment.
-
-
Issue 2: Poor Regioselectivity and Formation of Isomers
-
Question: Our scaled-up iodination of 1H-pyrazole-5-carboxylic acid resulted in a mixture of the desired 4-iodo isomer and other regioisomers. How can we improve the regioselectivity?
-
Answer: Maintaining regioselectivity is crucial upon scale-up. The formation of undesired isomers is often influenced by reaction conditions.
-
Choice of Iodinating Agent and Conditions: Different iodinating agents exhibit different selectivities. For highly regioselective 4-iodination, methods employing N-iodosuccinimide (NIS) in an appropriate solvent or a combination of iodine and an oxidant like ceric ammonium nitrate (CAN) have proven effective.[1] The choice of solvent can also play a critical role.
-
Temperature Control: Temperature fluctuations can impact the kinetic versus thermodynamic control of the reaction, affecting the isomeric ratio.
-
Solution: Maintain strict temperature control throughout the reaction. A gradual addition of the iodinating agent can also help in maintaining a consistent temperature profile.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are struggling with the purification of our multi-kilogram batch of this compound. The crude product contains several impurities that are difficult to remove by standard crystallization. What are our options?
-
Answer: Purification is a major hurdle in large-scale synthesis.
-
Impurity Profile: First, it is essential to identify the major impurities. Are they unreacted starting materials, isomers, or byproducts from side reactions?
-
Alternative Purification Techniques:
-
Slurry Washes: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be a highly effective and scalable purification method.
-
Recrystallization with Different Solvents: A systematic screening of crystallization solvents is recommended. A solvent system that works at a small scale may not be optimal for large-scale crystallization due to differences in cooling rates and supersaturation.
-
Acid-Base Extraction: Given the carboxylic acid functionality, you can dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting material for the large-scale synthesis of this compound?
A1: A common and cost-effective starting material is ethyl 1H-pyrazole-5-carboxylate. The synthesis would involve the iodination of the pyrazole ring, followed by the hydrolysis of the ester to the carboxylic acid.
Q2: How does the choice of iodinating agent affect the scalability of the reaction?
A2: The choice of iodinating agent significantly impacts scalability in terms of cost, availability, handling, and waste streams.
-
Iodine (I₂): Often used with an oxidant, it is a cost-effective and readily available reagent. However, the reaction can be slower, and the workup may require quenching of excess iodine.
-
N-Iodosuccinimide (NIS): A milder and often more selective reagent. It is more expensive than iodine, which can be a consideration for very large-scale production.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety precautions are crucial:
-
Exothermic Reactions: The iodination reaction can be exothermic. Ensure the reactor's cooling system is adequate to handle the heat generated, especially during the addition of reagents.
-
Handling of Iodine: Iodine is corrosive and can cause severe burns. Handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is equipped with a proper pressure relief system.
Data Presentation
Table 1: Comparison of Iodination Methods for Pyrazole Derivatives (Literature Data for Related Compounds)
| Method | Iodinating Agent | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Scale |
| 1 | Iodine | Hydrogen Peroxide | Water | Room Temp | 1-4 | 85-95 | Lab |
| 2 | Iodine | Ceric Ammonium Nitrate | Acetonitrile | Room Temp | 2.5 | 91 | Lab |
| 3 | N-Iodosuccinimide | - | Acetic Acid/TFA | 80 | 12 | High | Lab |
| 4 | Iodine | Hydrogen Peroxide | Water | 70 | 1-5 | >90 | Kilogram |
Experimental Protocols
Proposed Kilogram-Scale Synthesis of this compound
This protocol is a composite based on procedures for related compounds and general scale-up principles. It should be optimized at a smaller scale before attempting a kilogram-scale synthesis.
Step 1: Iodination of Ethyl 1H-pyrazole-5-carboxylate
-
Materials:
-
Ethyl 1H-pyrazole-5-carboxylate: 1 kg (7.14 mol)
-
Iodine: 1.81 kg (7.14 mol)
-
50 wt% Hydrogen Peroxide: 0.97 kg (14.28 mol)
-
Water
-
Sodium Thiosulfate Solution
-
Ethyl Acetate
-
-
Procedure:
-
Charge a suitable jacketed glass reactor with 1 kg of ethyl 1H-pyrazole-5-carboxylate and 10 L of water.
-
Stir the mixture to form a suspension.
-
Add 1.81 kg of iodine to the suspension.
-
Heat the mixture to 60-70 °C with continuous stirring.
-
Slowly add 0.97 kg of 50 wt% hydrogen peroxide dropwise over 2-3 hours, maintaining the temperature between 60-70 °C. The reaction is exothermic, so control the addition rate to manage the temperature.
-
After the addition is complete, continue stirring at 70 °C and monitor the reaction by HPLC until the starting material is consumed (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude ethyl 4-iodo-1H-pyrazole-5-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Crude Ethyl 4-iodo-1H-pyrazole-5-carboxylate (from Step 1)
-
Sodium Hydroxide: 0.86 kg (21.42 mol)
-
Water
-
Hydrochloric Acid (concentrated)
-
Methanol/Water mixture for recrystallization
-
-
Procedure:
-
Dissolve the crude ethyl 4-iodo-1H-pyrazole-5-carboxylate in 10 L of methanol.
-
In a separate vessel, dissolve 0.86 kg of sodium hydroxide in 10 L of water and cool the solution.
-
Slowly add the sodium hydroxide solution to the solution of the ester.
-
Stir the mixture at room temperature and monitor the reaction by HPLC until the hydrolysis is complete (approximately 2-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid to adjust the pH to 2-3, which will cause the product to precipitate.
-
Filter the solid product and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for scaling up pyrazole synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-Iodo-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 4-iodo-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete experimental data for the target molecule, this guide leverages data from its close structural analogs, 4-bromo-1H-pyrazole-5-carboxylic acid and 4-chloro-1H-pyrazole-5-carboxylic acid, to provide a representative analysis. The methodologies and expected results detailed herein are crucial for ensuring the identity, purity, and quality of this important building block in drug discovery and development.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. These methods provide detailed information about the molecule's structure, purity, and elemental composition.
Table 1: Comparison of Key Analytical Methods for 4-Halo-1H-pyrazole-5-carboxylic Acids
| Analytical Method | Parameter | This compound (Predicted/Analog Data) | 4-Bromo-1H-pyrazole-5-carboxylic Acid (Reference Data) | 4-Chloro-1H-pyrazole-5-carboxylic Acid (Reference Data) | Purpose of Analysis |
| ¹H NMR | Chemical Shift (δ) | ~8.0 ppm (s, 1H, H3), 13-14 ppm (br s, 1H, COOH), 13-14 ppm (br s, 1H, NH) | Specific shifts would be experimentally determined. | Specific shifts would be experimentally determined. | Confirms the presence of key functional groups and proton environment. |
| ¹³C NMR | Chemical Shift (δ) | ~140 ppm (C3), ~70 ppm (C4), ~150 ppm (C5), ~165 ppm (COOH) | Specific shifts would be experimentally determined. | Specific shifts would be experimentally determined. | Provides information on the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | [M-H]⁻ at 264.92 | [M-H]⁻ at 218.94/220.94 | [M-H]⁻ at 174.98 | Confirms molecular weight and isotopic distribution. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (tʀ) | Method dependent | Method dependent | Method dependent | Assesses purity and quantifies the compound. |
| Elemental Analysis | % Composition | C: 18.07, H: 1.14, I: 47.71, N: 10.53, O: 12.03 | C: 21.75, H: 1.37, Br: 36.16, N: 12.68, O: 14.48 | C: 27.53, H: 1.73, Cl: 20.31, N: 16.05, O: 18.33 | Determines the elemental composition of the compound. |
| X-ray Crystallography | Crystal System & Space Group | Not available | Not available | Monoclinic, P2₁/c | Provides the definitive three-dimensional structure of the molecule in the solid state. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible analytical data. The following sections outline the methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse width of 30°, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in negative ion mode to observe the deprotonated molecular ion [M-H]⁻.
-
Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest.
-
High-Performance Liquid Chromatography (HPLC)
Protocol for Reversed-Phase HPLC (RP-HPLC) Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific composition will need to be optimized.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25-30 °C.
-
Set the UV detection wavelength based on the UV-Vis spectrum of the compound (typically around 254 nm).
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. The retention time and peak area are used to determine purity and quantity.
Elemental Analysis
Protocol for CHN Analysis:
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Instrumentation: Use an elemental analyzer capable of combustion analysis.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The weight percentages of carbon, hydrogen, and nitrogen are then calculated. Analysis for iodine and oxygen is typically performed separately using appropriate methods.
X-ray Crystallography
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.
Visualizing Analytical Workflows
Understanding the sequence of analytical procedures is crucial for efficient characterization. The following diagrams illustrate the typical workflows for spectroscopic and chromatographic analysis.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Workflow for Chromatographic Purity Analysis.
This guide provides a foundational framework for the analytical characterization of this compound. Researchers should adapt and optimize these methods based on their specific instrumentation and analytical requirements to ensure the highest quality data for their drug development programs.
A Comparative Guide to Purity Analysis of 4-iodo-1H-pyrazole-5-carboxylic acid: HPLC, UPLC-MS, and Capillary Electrophoresis
The determination of purity for 4-iodo-1H-pyrazole-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research, is critical for ensuring the quality, safety, and efficacy of end-products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Capillary Electrophoresis (CE) for the purity assessment of this compound. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate analytical method for their needs.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity determination of non-volatile and thermally stable compounds like this compound. The method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC-UV
A reliable HPLC method for a pyrazoline derivative can be adapted for this compound.[1][2][3] The following protocol is a starting point for method development and validation.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid to ensure good peak shape for the carboxylic acid. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-80% Acetonitrile
-
15-17 min: 80% Acetonitrile
-
17-20 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
Performance Characteristics of HPLC-UV
The following table summarizes the expected performance of a validated HPLC-UV method for the analysis of this compound, based on data from similar compounds.[1][2][3]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | Good separation from known impurities can be achieved. |
Alternative Analytical Techniques
While HPLC-UV is a reliable method, other techniques can offer advantages in terms of speed, sensitivity, and specificity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC.[5] Coupling UPLC with a mass spectrometer provides highly sensitive and selective detection, enabling the identification of impurities based on their mass-to-charge ratio.[6]
Experimental Protocol: UPLC-MS
-
Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Similar to the HPLC method, but with a faster gradient and a flow rate of 0.4-0.6 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for the carboxylic acid.
-
Scan Range: m/z 100-500.
-
-
Sample Preparation: Similar to the HPLC method, but potentially at a lower concentration due to the higher sensitivity of MS detection.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly well-suited for charged analytes like carboxylic acids.[7] Separation is based on the differential migration of ions in an electric field.[7] CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[8]
Experimental Protocol: Capillary Electrophoresis
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., 50 cm total length.
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.
-
Voltage: 20-25 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.
Comparative Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or structural information.
Quantitative Performance Comparison
| Feature | HPLC-UV | UPLC-MS | Capillary Electrophoresis (CE) |
| Analysis Time | 20-30 minutes | 5-10 minutes | 10-15 minutes |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Good to Excellent (µg/mL to ng/mL range) |
| Specificity | Moderate (based on retention time and UV spectrum) | Excellent (based on retention time and mass-to-charge ratio) | High (based on electrophoretic mobility) |
| Cost (Instrument) | Moderate | High | Moderate |
| Cost (Operational) | Moderate | High (solvents, MS maintenance) | Low (low buffer consumption) |
| Impurity ID | Limited (requires isolation and other techniques) | Possible (based on fragmentation patterns in MS/MS) | Limited (requires coupling to MS) |
Visualized Workflows and Comparisons
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination of this compound.
Comparison of Analytical Techniques
Caption: Comparison of HPLC, UPLC-MS, and CE for Purity Analysis.
Conclusion
The choice of the optimal analytical method for determining the purity of this compound depends on the specific analytical needs.
-
RP-HPLC-UV is a reliable and cost-effective method for routine quality control, providing good accuracy and precision.
-
UPLC-MS is the preferred method when high throughput, sensitivity, and impurity identification are critical, particularly during process development and for regulatory submissions.
-
Capillary Electrophoresis offers a high-efficiency, low-cost alternative, especially for the analysis of the main component and known charged impurities.
For comprehensive purity analysis and impurity profiling, a combination of these orthogonal techniques is often employed to ensure the highest level of quality assurance.
References
- 1. ijcpa.in [ijcpa.in]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-Pyrazole Carboxylic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole core is a fundamental strategy in modern medicinal chemistry, enabling the synthesis of a diverse range of therapeutic agents.[1][2] Transition metal-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon and carbon-heteroatom bonds.[3] This guide provides an in-depth, objective comparison of the reactivity of 4-iodopyrazole and 4-bromopyrazole derivatives, with a focus on their carboxylic acid forms, in key cross-coupling reactions. The selection of the appropriate halide is a critical decision that significantly influences reaction efficiency, yield, and scalability.[4]
Reactivity Overview: The Carbon-Halogen Bond
The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond.[1][4] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, meaning the carbon-iodine bond is the weakest and most easily broken.[1][2][5] Consequently, 4-iodopyrazoles are generally more reactive and undergo oxidative addition to the palladium catalyst more readily than their 4-bromo counterparts.[2][6]
This enhanced reactivity often allows for milder reaction conditions and shorter reaction times.[6] However, it can also increase the propensity for side reactions, most notably dehalogenation, where the halogen atom is replaced by a hydrogen atom.[1][4] This side reaction is particularly prevalent in Suzuki-Miyaura couplings and can lead to lower yields of the desired product.[6][7] Therefore, 4-bromopyrazole, while less reactive, often provides a better balance of reactivity and stability, leading to higher isolated yields in certain transformations.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
Unlocking the Potency of Halogenated Pyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of halogenated pyrazole derivatives, a class of compounds demonstrating significant therapeutic potential, particularly in oncology and anti-inflammatory applications. By examining key experimental data, this guide illuminates how the strategic placement of halogen atoms on the pyrazole scaffold can profoundly influence efficacy and selectivity.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs. The introduction of halogens—such as fluorine, chlorine, bromine, and iodine—can modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with target proteins. This guide delves into the structure-activity relationships (SAR) of these halogenated derivatives, offering a comparative analysis of their performance based on robust experimental data.
Comparative Analysis of Anticancer Activity
Halogenated pyrazole derivatives have emerged as a promising class of anticancer agents, with their efficacy often linked to the nature and position of the halogen substituent. In vitro studies consistently demonstrate that halogenation can enhance the cytotoxic effects of pyrazole compounds against various cancer cell lines.
For instance, studies on a series of pyrazoline derivatives revealed that compounds bearing chloro and bromo groups on a para-substituted benzene ring exhibited excellent cytotoxicity against human lung cancer (A549) and fibrosarcoma (HT1080) cell lines.[1] Another study highlighted a 4-bromophenyl substituted pyrazole that potently inhibited the growth of A549, HeLa (cervical cancer), and MCF-7 (breast cancer) cells with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively.[1]
The introduction of a fluorine atom has also been shown to be advantageous. For example, a 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrated potent activity against HepG-2 (liver cancer) cells with an IC50 value of 6.78 µM.[1] This is in contrast to its chlorinated counterpart, which showed a higher IC50 of 16.02 µM, suggesting a preference for fluorine in this particular scaffold.[1]
The following table summarizes the anticancer activity of representative halogenated pyrazole derivatives against various cancer cell lines.
| Compound ID | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 4-Bromophenyl | A549 (Lung) | 8.0 | [1] |
| HeLa (Cervical) | 9.8 | [1] | ||
| MCF-7 (Breast) | 5.8 | [1] | ||
| Compound B | 4-Fluorophenyl | HepG-2 (Liver) | 6.78 | [1] |
| Compound C | 4-Chlorophenyl | HepG-2 (Liver) | 16.02 | [1] |
| Compound D | 5-(5-chloro-2-hydroxyphenyl) | MCF-7 (Breast) | 1.31 | [2] |
| WM266.5 (Melanoma) | 0.45 | [2] | ||
| Compound E | 3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl) | MCF-7 (Breast) | 0.97 | [2] |
| WM266.5 (Melanoma) | 0.72 | [2] |
Comparative Analysis of Anti-inflammatory Activity
Halogenated pyrazole derivatives have also demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The nature and position of the halogen can influence both the potency and selectivity of COX-2 inhibition over COX-1, which is a critical factor in minimizing gastrointestinal side effects.
SAR studies have indicated that C3 halogens, such as chlorine and bromine, can increase the potency of pyrazole derivatives by stabilizing the enzyme-inhibitor complex.[3] Furthermore, the presence of a 4-fluorophenyl group at the N1 position has been shown to enhance binding through π-π stacking interactions, leading to lower IC50 values in the range of 0.02–0.05 μM for COX-2.[3]
The table below presents a comparison of the in vitro COX-2 inhibitory activity of different halogenated pyrazole derivatives.
| Compound ID | Halogen Substituent | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-F | N1-(4-fluorophenyl) | COX-2 | 0.02-0.05 | ~200 | [3] |
| Pyrazole-Cl/Br | C3-Chloro/Bromo | COX-2 | Potency Increased | - | [3] |
| Pyrazoline 2g | Chloro | Lipoxygenase | 80 | - | [4][5] |
In vivo studies using the carrageenan-induced paw edema model in rats further substantiate the anti-inflammatory potential of these compounds. For instance, certain pyrazoline derivatives have been shown to be potent inhibitors of paw edema, with some compounds exhibiting superior or comparable activity to standard drugs like diclofenac.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
Halogenated pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the halogenated pyrazole derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of compounds in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Halogenated pyrazole derivatives
-
Standard drug (e.g., Indomethacin, Diclofenac)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the halogenated pyrazole derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle only.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
The biological effects of halogenated pyrazole derivatives are often attributed to their ability to modulate specific signaling pathways. A common mechanism of action for their anticancer effects is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.
Caption: Inhibition of the CDK/Rb pathway by halogenated pyrazole derivatives.
In the context of anti-inflammatory action, many halogenated pyrazoles selectively inhibit the COX-2 enzyme, which is a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.
Caption: Selective inhibition of the COX-2 pathway by halogenated pyrazoles.
Conclusion
The strategic incorporation of halogens into the pyrazole scaffold is a powerful tool for modulating the biological activity of these derivatives. The presented data underscores the importance of the type and position of the halogen in determining the anticancer and anti-inflammatory potency of these compounds. This comparative guide serves as a valuable resource for medicinal chemists and pharmacologists in the rational design of novel, more effective, and selective halogenated pyrazole-based therapeutics. Further research into the specific interactions of these compounds with their biological targets will undoubtedly pave the way for the development of next-generation drugs.
References
A Comparative Guide to the Biological Activity of 4-iodo-1H-pyrazole-5-carboxylic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-iodo-1H-pyrazole-5-carboxylic acid and its structural analogues. The information presented is collated from preclinical data to assist researchers in understanding the structure-activity relationships within this class of compounds.
Introduction to Pyrazole Carboxylic Acids
Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, and enzyme inhibitory effects. The biological profile of these molecules can be significantly modulated by the nature and position of substituents on the pyrazole ring. Halogenation is a common strategy employed to enhance the biological potential of these compounds. This guide focuses on comparing the biological activity of this compound with its halogenated and other analogues.
Anticancer Activity
While specific comparative studies on the anticancer activity of this compound and its direct halogenated analogues are limited in publicly available literature, the broader class of pyrazole derivatives has been extensively investigated for cytotoxic effects against various cancer cell lines. The data in the table below is compiled from various studies on different pyrazole-based compounds to provide a comparative overview. It is important to note that direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in cell lines, experimental conditions, and the specific substitutions on the pyrazole core.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-based FGFR inhibitor (10h) | NCI-H520 (Lung) | 19 | [1] |
| Pyrazole-based FGFR inhibitor (10h) | SNU-16 (Gastric) | 59 | [1] |
| Pyrazole-based FGFR inhibitor (10h) | KATO III (Gastric) | 73 | [1] |
| Pyrazolo[1,5-a]pyrimidine (34d) | HeLa (Cervical) | 10.41 ± 0.217 | [2] |
| Pyrazolo[1,5-a]pyrimidine (34d) | DU-145 (Prostate) | 10.77 ± 0.124 | [2] |
| Diphenyl pyrazole–chalcone (6b) | HNO-97 | 10 | [3] |
| Diphenyl pyrazole–chalcone (6d) | HNO-97 | 10.56 | [3] |
| Pyrazole–indole hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | [4] |
| Pyrazole–indole hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | [4] |
Note: The compounds listed above are not direct analogues of this compound but represent the anticancer potential within the broader pyrazole class. The lack of specific data for the target compound and its direct analogues highlights a gap in the current research landscape.
Antimicrobial Activity
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-thiazole hybrid (10) | S. aureus | 1.9 | [5] |
| Pyrazole-thiazole hybrid (10) | K. planticola | 1.9 | [5] |
| Imidazo-pyridine substituted pyrazole (18) | E. coli | <1 | [5] |
| Imidazo-pyridine substituted pyrazole (18) | K. pneumoniae | <1 | [5] |
| Imidazo-pyridine substituted pyrazole (18) | P. aeruginosa | <1 | [5] |
| N-arylamine-derived pyrazole (3 & 5) | MRSA | 16 | |
| Dichloro substituted N-arylamine-derived pyrazole | MRSA | 16 | |
| Hydrazone derivative (21) | A. baumannii | 4 | |
| Hydrazone derivative (20 & 22) | A. baumannii | 8 | |
| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole (5a) | S. aureus | 0.25 | [6] |
| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole (5a) | E. coli | 0.25 | [6] |
Enzyme Inhibitory Activity
Pyrazole derivatives have been identified as potent inhibitors of various enzymes. For instance, they have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer.
| Compound/Derivative Class | Enzyme | IC₅₀ (nM) | Reference |
| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR1 | 46 | [1] |
| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR2 | 41 | [1] |
| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR3 | 99 | [1] |
| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR2 V564F mutant | 62 | [1] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]
-
Aspirate the spent culture medium from each well, ensuring adherent cells remain undisturbed.
-
Add fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of MTT Reagent to each well.[7]
-
Incubate for 2 to 4 hours until a purple precipitate is visible.[7]
-
Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.[7]
-
Leave the plate at room temperature in the dark for 2 hours.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.[9]
-
Prepare a standardized bacterial inoculum and dilute it in the broth.
-
Add the bacterial inoculum to each well containing the compound dilutions. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[10]
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[10]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[10]
Visualizations
General Experimental Workflow for In Vitro Biological Screening
Caption: A generalized workflow for the synthesis, biological screening, and data analysis of pyrazole derivatives.
Putative Anticancer Signaling Pathway Inhibition by Pyrazole Derivatives
Caption: Potential mechanisms of anticancer activity of pyrazole derivatives, targeting key signaling proteins.[5][11]
Conclusion
The pyrazole carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. While the broader class of pyrazole derivatives demonstrates significant potential in anticancer, antimicrobial, and enzyme inhibitory applications, there is a notable lack of specific, comparative data for this compound and its direct halogenated analogues. Further research focusing on the systematic evaluation of these specific compounds is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for such future investigations.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies [mdpi.com]
- 7. atcc.org [atcc.org]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Analysis of 4-iodo-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 4-iodo-1H-pyrazole-5-carboxylic acid, a valuable intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental mass spectral data for this specific compound, this guide leverages data from its halogenated analogs, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid and 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, to infer its mass spectrometric behavior. We will explore the expected fragmentation patterns and compare the suitability of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for its analysis.
Comparison of Mass Spectrometry Techniques
The choice between LC-MS and GC-MS for the analysis of this compound depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis, such as sensitivity and sample complexity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for compounds that are non-volatile, thermally labile, or polar. Given that carboxylic acids can be challenging to volatilize without derivatization, LC-MS is often a preferred method. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such molecules, typically operating in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds.[1] For less volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability. The pyrazole ring itself is a stable heterocyclic structure.[2] GC-MS provides excellent chromatographic separation and detailed fragmentation patterns upon electron ionization (EI).[1]
A summary of the expected performance of each technique for the analysis of this compound is presented below.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volatility | Not required | Required (derivatization may be necessary) |
| Thermal Stability | Less critical | High thermal stability required |
| Typical Ionization | Electrospray Ionization (ESI), APCI | Electron Ionization (EI), Chemical Ionization (CI) |
| Observed Ions | [M-H]⁻, [M+H]⁺, adducts | M⁺˙, fragment ions |
| Fragmentation | Controllable (CID) | Extensive and reproducible |
| Sensitivity | High | High |
| Sample Throughput | Generally higher | Can be lower due to derivatization steps |
Predicted Mass Spectral Data and Fragmentation
The following table compares the expected mass spectral data for this compound with the available data for its halogenated analogs.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 237.98[3] | 238 (Predicted) | 194 (Predicted, [M-CO₂]⁺), 111 (Predicted, [M-I]⁺) |
| 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 205.01[4] | 204/206[4] | 42[4] |
| 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | 160.56[5] | 160/162 (Predicted) | Not available |
Predicted values are based on chemical structure and fragmentation patterns of similar molecules.
The fragmentation of pyrazole rings is influenced by the nature and position of substituents.[2] For this compound, key fragmentation pathways under electron ionization are expected to involve the loss of the carboxyl group as CO₂ (a loss of 44 Da) and the cleavage of the C-I bond (a loss of 127 Da).
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate mass spectrometry analysis. Below are representative protocols for LC-MS/MS and GC-MS analysis of halogenated pyrazole carboxylic acids.
LC-MS/MS Protocol for the Analysis of this compound
This protocol is designed for the quantitative analysis of this compound in a research sample.
-
Sample Preparation:
-
Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase to prepare calibration standards and quality control samples.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.
-
MS/MS Transitions: Monitor the transition from the deprotonated molecular ion [M-H]⁻ to a characteristic fragment ion (e.g., [M-H-CO₂]⁻). The specific m/z values would need to be determined experimentally.
-
GC-MS Protocol for the Analysis of this compound (with Derivatization)
This protocol outlines the steps for GC-MS analysis, including a necessary derivatization step to enhance volatility.
-
Derivatization:
-
To a vial containing 100 µg of the dried sample, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL in splitless mode.[1]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[1]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Visualizing Workflows and Fragmentation
To better illustrate the analytical processes and molecular interactions, the following diagrams have been generated using Graphviz.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using both LC-MS and GC-MS techniques. LC-MS offers the advantage of analyzing the compound in its native form, which is particularly beneficial for carboxylic acids. GC-MS, while requiring a derivatization step, can provide highly detailed and reproducible fragmentation patterns that are valuable for structural elucidation. The choice of method will ultimately depend on the specific analytical goals, sample matrix, and available instrumentation. The data from halogenated analogs provide a solid foundation for predicting the mass spectrometric behavior of the iodo-compound, guiding method development and data interpretation. Further experimental studies are warranted to confirm the predicted fragmentation and to establish optimized analytical protocols for this important molecule.
References
A Comparative Guide to the Synthetic Validation of 4-Iodo-1H-Pyrazole-5-Carboxylic Acid
This guide provides a comprehensive comparison of synthetic strategies for obtaining 4-iodo-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The introduction of an iodine atom at the C4-position of the pyrazole ring offers a versatile handle for further molecular elaboration through cross-coupling reactions. This document outlines a primary synthetic pathway, compares it with viable alternatives, and presents detailed experimental data and protocols to aid researchers in selecting the most suitable method for their objectives.
Primary Synthetic Route: A Three-Step Approach
The most common and flexible strategy for synthesizing this compound involves a three-step sequence: initial formation of a pyrazole-5-carboxylate ester, followed by electrophilic iodination at the C4-position, and concluding with ester hydrolysis. This approach allows for late-stage diversification and generally proceeds with high regioselectivity.
Caption: Workflow for the primary three-step synthesis of this compound.
Experimental Protocols for the Primary Route
Protocol 1: Synthesis of Pyrazole-5-Carboxylate Ester (via Knorr Synthesis) This initial step involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. The synthesis of 1H-pyrazole-5-carboxamide derivatives typically involves first synthesizing a pyrazole ring with a carboxylic acid or ester at the C5 position.[1]
-
Materials : Diethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydrazine hydrate, Ethanol.
-
Procedure :
-
Dissolve the 1,3-dicarbonyl precursor (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Electrophilic Iodination of Pyrazole-5-Carboxylate Ester The pyrazole ring is activated towards electrophilic substitution at the C4 position.[2] Several methods are effective, with N-Iodosuccinimide (NIS) being a mild and selective option.[2][3][4]
-
Materials : Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq), N-Iodosuccinimide (NIS) (1.1-1.5 eq), Acetonitrile or Dichloromethane.
-
Procedure :
-
Dissolve the pyrazole ester (1.0 eq) in the chosen solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS (1.1-1.5 eq) portion-wise to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Saponification of the Ester The final step is the hydrolysis of the ester to the corresponding carboxylic acid.[1]
-
Materials : Ethyl 4-iodo-1H-pyrazole-5-carboxylate (from Protocol 2) (1.0 eq), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-3.0 eq), Tetrahydrofuran (THF)/Water co-solvent.
-
Procedure :
-
Dissolve the iodinated pyrazole ester (1.0 eq) in a THF:water mixture (e.g., 3:1 ratio).[1]
-
Add the base (e.g., LiOH, 2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC shows complete consumption of the starting ester (typically 4-12 hours).[1]
-
Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.[1]
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to afford the final product.[1]
-
Comparison of Alternative Synthetic Strategies
Several alternative routes exist, primarily differing in the choice of iodinating agent or the order of synthetic steps.
Caption: Logical comparison of primary and alternative synthetic workflows.
Alternative Iodination Reagents
Direct iodination of the pyrazole core can be achieved with various reagent systems. The choice often depends on substrate reactivity, cost, and "green" considerations.
-
Iodine with an Oxidant (I₂/H₂O₂) : This method is considered a green chemistry approach as it uses water as a solvent and produces water as the only byproduct.[4] It is a cost-effective and common method.[2]
-
Protocol : To a suspension of the pyrazole in water, add iodine (0.5 eq) followed by dropwise addition of 30% hydrogen peroxide (0.6 eq). The mixture is stirred at room temperature for 1-4 hours.[2]
-
-
Iodine with Ceric Ammonium Nitrate (I₂/CAN) : This system provides high yields and relatively fast reaction times.[4] A reported synthesis of 4-iodopyrazole using this method achieved a 91% yield in 2.5 hours.[4]
-
Nitrogen Triiodide (In-Situ) : A novel and convenient method involves the in-situ formation of nitrogen triiodide for C-I bond formation on pyrazole derivatives.[5] This approach is presented as a rapid and inexpensive alternative to other common iodination reactions.[5]
Alternative Workflow: Direct Iodination of Pyrazole-5-Carboxylic Acid
An alternative strategy involves synthesizing the pyrazole-5-carboxylic acid first, followed by direct iodination. This route is more convergent but may be lower-yielding due to the deactivating effect of the carboxylic acid group on the pyrazole ring during electrophilic substitution.
Alternative Method: Electrochemical Synthesis
A distinct approach is the electrosynthesis of 4-iodo-substituted pyrazoles. This method involves the iodination of precursors on a platinum anode in aqueous solutions of potassium iodide (KI).[6]
-
Performance : The electrochemical iodination of pyrazole-3(5)-carboxylic acid has been reported to furnish the 4-iodo derivative in a 30% yield.[6] While the yield is modest, this method avoids the use of potentially harsh chemical oxidants and reagents.
Quantitative Data and Performance Comparison
The following table summarizes the performance of various methods discussed for the key iodination step.
| Method | Substrate | Reagents | Yield (%) | Conditions | Reference / Notes |
| NIS Iodination | General Pyrazole Derivatives | NIS, Acid (cat.), Acetonitrile | High | 0 °C to RT, 12-24h | Mild conditions, high selectivity.[2][3][4] |
| I₂ / H₂O₂ Iodination | General Pyrazole Derivatives | I₂, H₂O₂, Water | Good to Exc. | RT, 1-4h | "Green" and efficient protocol.[2][3][4] |
| I₂ / CAN Iodination | Pyrazole | I₂, CAN, Acetonitrile | 91% | RT, 2.5h | High yield and relatively fast reaction.[4] |
| Electrochemical Iodination | Pyrazole-3(5)-carboxylic acid | KI (aq), Pt-anode | 30% | Galvanostatic electrolysis | Avoids chemical oxidants; efficiency depends on ring substituents.[6] |
Conclusion
The validation of a synthetic route to this compound hinges on balancing factors such as overall yield, operational simplicity, cost, and scalability.
-
Validated Primary Route : The three-step sequence involving the synthesis of a pyrazole-5-carboxylate ester, subsequent iodination, and final hydrolysis stands out as the most robust and versatile strategy. It allows for the use of mild and highly efficient iodination methods (such as NIS or I₂/H₂O₂) on an activated substrate, leading to high overall yields.
-
Viable Alternatives :
Researchers and drug development professionals can select the optimal route based on the specific requirements of their project, with the primary three-step route offering the most reliable and well-documented pathway to the target compound.
References
comparative study of catalysts for cross-coupling with 4-iodopyrazoles
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Iodopyrazoles
For researchers, scientists, and drug development professionals, the functionalization of the pyrazole scaffold is a critical step in the synthesis of numerous therapeutic agents and advanced materials.[1] Among various precursors, 4-iodopyrazole is a versatile building block for creating carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[1][2] The choice of catalyst is paramount to achieving high yields, selectivity, and a broad substrate scope.[1] This guide provides an objective comparison of different catalytic systems for the functionalization of 4-iodopyrazole, supported by experimental data.
The reactivity of 4-iodopyrazole in these reactions is primarily governed by the carbon-iodine bond, which is weaker than carbon-bromine and carbon-chlorine bonds, generally leading to higher reactivity (I > Br > Cl).[1][3] However, the practical outcome is heavily influenced by the chosen catalyst system, which includes the metal precursor and the ancillary ligand.[1] Side reactions, such as dehalogenation, can also impact the overall efficiency, making careful catalyst selection essential.[1][4]
Comparative Efficacy of Catalysts in Key Cross-Coupling Reactions
The following sections summarize the performance of various catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of 4-iodopyrazole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the arylation and vinylation of 4-iodopyrazoles. The selection of a suitable palladium catalyst and ligand is critical for high efficiency.[5] While 4-iodopyrazole's high reactivity is advantageous, it can also be prone to dehalogenation.[4][6] In some cases, the less reactive 4-bromopyrazole may provide higher yields.[6]
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/Water | 80-120 | High | Bulky, electron-rich phosphine ligands like SPhos are often effective for electron-rich heteroaromatic substrates.[5][7] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-110 | Good | A commonly used catalyst that is often effective.[5] |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/Water | 100 | ~61 | Pre-catalysts like XPhos Pd G2 can readily generate the active Pd(0) species.[4][7] |
Heck Coupling
The Heck-Mizoroki reaction enables the alkenylation of 4-iodopyrazoles, offering access to a diverse range of functionalized pyrazoles.[1] 4-Iodopyrazoles are generally effective substrates for this transformation.[6]
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | up to 95 | P(OEt)₃ has been found to be a suitable ligand for this transformation.[1] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the alkynylation of 4-iodopyrazoles.[8] The high reactivity of the C-I bond makes 4-iodopyrazole a more facile substrate for this reaction compared to 4-bromopyrazole.[6]
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Room Temp | High | A classic, reliable system offering mild reaction conditions.[1][7] |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | ~90-97 | The highly active XPhos ligand allows for lower catalyst loading.[1] |
| Pd(P(t-Bu)₃)₂ | K₂CO₃ | Toluene | 100 | ~85-94 | An example of a copper-free Sonogashira system.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[7] Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[2][7] Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).[7] Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).[7] Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[7] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7] The organic layer is then dried, filtered, and concentrated under reduced pressure, followed by purification of the crude product by column chromatography.[2]
General Procedure for Heck Coupling
In a reaction vessel under an inert atmosphere, the 4-iodopyrazole (1.0 equiv.), the alkene (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (e.g., 2-5 mol%), and a suitable ligand like P(OEt)₃ are combined in a solvent such as DMF. A base, typically triethylamine, is added. The reaction mixture is heated (e.g., to 100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
General Procedure for Sonogashira Coupling
In a reaction vessel under an inert atmosphere, the 4-iodopyrazole (1.0 equiv.), terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%) are dissolved in a suitable solvent that can also act as the base (e.g., triethylamine).[1][2] The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).[1] Upon completion, the mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure.[1][2] The crude product is then purified by column chromatography on silica gel to afford the desired functionalized pyrazole.[1]
Reaction Mechanisms
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycles for the Sonogashira reaction.
References
A Comparative Spectroscopic Analysis of 4-Halopyrazoles
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 4-halopyrazoles, offering a comparative analysis of 4-fluoro, 4-chloro, 4-bromo, and 4-iodopyrazole. This guide provides key experimental data to aid in the identification, characterization, and application of these important heterocyclic compounds.
The substitution of a halogen atom at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties, which in turn is reflected in its spectroscopic characteristics. Understanding these differences is crucial for researchers working with these compounds in various fields, including medicinal chemistry and materials science. This guide presents a comparative overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the 4-halopyrazole series.
Data Presentation
The following tables summarize the key spectroscopic data for 4-fluoro, 4-chloro, 4-bromo, and 4-iodopyrazole. The data has been compiled from various sources to provide a comprehensive comparison.
Table 1: ¹H NMR Spectroscopic Data for 4-Halopyrazoles in CD₂Cl₂
| Compound | Chemical Shift (δ) of H-3, H-5 (ppm) | Chemical Shift (δ) of N-H (ppm) |
| 4-Fluoropyrazole | 7.55 | 11.14 |
| 4-Chloropyrazole | 7.59 | 11.57 |
| 4-Bromopyrazole | 7.62 | 11.53 |
| 4-Iodopyrazole | 7.63 | 11.75 |
Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.[1]
Table 2: ¹³C NMR Spectroscopic Data for 4-Halopyrazoles
| Compound | Chemical Shift (δ) of C-3, C-5 (ppm) | Chemical Shift (δ) of C-4 (ppm) | Solvent |
| 4-Fluoropyrazole | ~147 (d, JCF ≈ 25 Hz) | ~110 (d, JCF ≈ 200 Hz) | DMSO-d₆ |
| 4-Chloropyrazole | 132.8 | 107.1 | DMSO-d₆ |
| 4-Bromopyrazole | 134.1 | 93.3 | DMSO-d₆ |
| 4-Iodopyrazole | 139.1 | 59.5 | DMSO-d₆ |
Table 3: Key IR Absorption Bands for 4-Halopyrazoles (cm⁻¹)
| Compound | N-H Stretching | C=C/C=N Stretching | C-X Stretching |
| 4-Fluoropyrazole | 3150-3050 | ~1530 | ~1100 |
| 4-Chloropyrazole | 3140-3100 | ~1520 | ~1070 |
| 4-Bromopyrazole | 3130-3090 | ~1510 | ~1050 |
| 4-Iodopyrazole | 3140-3100 | 1540 | 1050 |
Note: The N-H stretching region can be complex due to hydrogen bonding.
Table 4: Mass Spectrometry Data (Electron Ionization) for 4-Halopyrazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 4-Fluoropyrazole | C₃H₃FN₂ | 86.07 | 86 (M+), 59, 42 |
| 4-Chloropyrazole | C₃H₃ClN₂ | 102.52 | 102/104 (M+), 75, 67 |
| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | 146/148 (M+), 67, 40 |
| 4-Iodopyrazole | C₃H₃IN₂ | 193.97 | 194 (M+), 127, 67 |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of 4-halopyrazoles.
Caption: A logical workflow for the spectroscopic comparison of 4-halopyrazoles.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : 5-10 mg of the 4-halopyrazole sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[1]
-
Data Acquisition :
-
¹H NMR : Standard pulse sequences are used to acquire the proton spectra. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic compounds.
-
¹³C NMR : Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is common.[1] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[1] Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹.[1] A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[1]
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is utilized.
-
Sample Preparation : A dilute solution of the 4-halopyrazole is prepared in a volatile solvent such as methanol or dichloromethane.
-
Data Acquisition : The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate the mass spectrum. The instrument scans a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
UV-Vis Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used for analysis.
-
Sample Preparation : A dilute solution of the 4-halopyrazole is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).
-
Data Acquisition : The spectrum is recorded over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette is recorded first and subtracted from the sample spectrum. The wavelength of maximum absorbance (λmax) is then determined.
References
Safety Operating Guide
Proper Disposal of 4-iodo-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-iodo-1H-pyrazole-5-carboxylic acid, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the required protocols for its disposal. This guide outlines a clear, step-by-step process to manage the waste of this compound, minimizing risks and ensuring regulatory adherence.
Hazard Profile and Safety Recommendations
-
Acute Oral Toxicity [1]
Based on these potential hazards, the following personal protective equipment (PPE) and handling precautions are mandatory when managing this compound waste.
| Personal Protective Equipment (PPE) and Handling Precautions | Requirement |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. |
| Handling | Avoid generating dust. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[3][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste disposal plant.[2][3][4][6] Do not discharge this chemical into drains or the environment.[2] The following protocol outlines the recommended procedure for its disposal.
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and properly labeled with its contents and associated hazards.
2. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to classify the waste according to local, regional, and national regulations.
-
Provide them with all available information on the chemical, including its structure and any known reactivity data.
3. Preparation for Disposal:
-
For small quantities, it may be recommended to mix the compound with an inert absorbent material such as vermiculite or sand to facilitate handling and prevent dispersal.[2]
-
For larger quantities, follow the specific instructions provided by your EHS department or waste disposal contractor.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Ensure all required documentation and manifests are completed accurately.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide a framework for the safe disposal of this compound. It is imperative to consult with your institution's environmental health and safety professionals and to adhere to all applicable regulations to ensure the safety of laboratory personnel and the protection of the environment.
References
Personal protective equipment for handling 4-iodo-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4-iodo-1H-pyrazole-5-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Based on the hazard profile of similar pyrazole derivatives and general guidelines for handling corrosive and halogenated organic compounds, the following personal protective equipment is mandatory.[1][2][3][4]
| Equipment | Specifications | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, heavy-duty nitrile). | Prevents skin contact which can cause irritation. Double gloving is recommended for incidental contact.[1][3][5] |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects skin from accidental spills and contamination.[1][3][5][6] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Prevents inhalation of dust or vapors which may cause respiratory tract irritation.[1][7][8][9] |
II. Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][10][11] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation occurs.[1][7][8][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7][10] |
III. Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.
| Aspect | Protocol |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[8][10][12] Use only in a well-ventilated area or a chemical fume hood.[1][5] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][10] Store away from incompatible materials such as strong oxidizing agents.[10] |
IV. Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures.
| Waste Type | Disposal Protocol |
| Solid Waste | Dispose of contents and container to an approved waste disposal plant.[10] Collect in a designated, labeled container for halogenated organic waste.[6][9] |
| Contaminated PPE | Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with local, regional, and national regulations. |
V. Spill Response Workflow
The following diagram outlines the procedural steps for managing a chemical spill.
Caption: Workflow for a chemical spill.
References
- 1. 8.9 Corrosives [ehs.cornell.edu]
- 2. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 3. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
